2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNAGVVKUTZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Spectroscopic Characterization of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
[1]
Executive Summary & Pharmacophore Context
The compound 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS: 54385-59-6, analogous) represents a critical structural motif in medicinal chemistry.[1] It serves as a lipophilic linker scaffold in the development of antihistamines, antipsychotics, and designer pyschostimulants.[1]
Structurally, it consists of a p-tolyl moiety linked via an acetyl bridge to a piperazine ring.[1] The presence of the free secondary amine on the piperazine ring makes it a versatile intermediate for further functionalization (e.g., reductive amination or SNAr reactions), but also complicates spectroscopic analysis due to potential aggregation and protic exchange.[1]
This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation (NMR, IR, MS) of this compound, designed to support researchers in verifying structural integrity during drug development workflows.
Synthesis & Sample Preparation Protocol
To ensure spectroscopic data reflects the target molecule without interference from bis-acylated byproducts, a Boc-protection strategy is strictly recommended over direct reaction with piperazine.[1]
Reaction Pathway
The synthesis utilizes N-Boc-piperazine to enforce mono-acylation, followed by acidolytic deprotection.[1]
Figure 1: Controlled synthesis workflow preventing bis-acylation byproducts.
Experimental Procedure
-
Activation: Dissolve 4-methylphenylacetic acid (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 30 min.
-
Coupling: Add tert-butyl piperazine-1-carboxylate (1.0 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.
-
Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄.
-
Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir 2h. Evaporate volatiles.[1]
-
Free Base Generation: Redissolve residue in DCM, wash with sat. NaHCO₃ to liberate the free amine. Evaporate to yield the title compound as a pale yellow oil or low-melting solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) is preferred to prevent amine proton exchange broadening often seen in DMSO-d₆.[1] Internal Standard: TMS (0.00 ppm).
1H NMR Analysis (400 MHz, CDCl₃)
The spectrum is characterized by the p-tolyl AA'BB' system and the restricted rotation of the amide bond, which may cause the piperazine protons to appear as distinct multiplets rather than a single broad signal.[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-CH₃ | 2.33 | Singlet (s) | 3H | Methyl group on aromatic ring.[1] |
| Piperazine (N-CH₂) | 2.75 - 2.85 | Triplet (t) | 4H | Protons α to the free amine (N-H).[1] |
| Piperazine (N-CO-CH₂) | 3.45 - 3.65 | Broad Multiplet | 4H | Protons α to the amide nitrogen. Broadened due to amide rotamers. |
| Linker (CH₂) | 3.72 | Singlet (s) | 2H | Benzylic methylene between carbonyl and phenyl ring.[1] |
| Ar-H (Meta) | 7.12 | Doublet (d, J=8.0 Hz) | 2H | Protons adjacent to the methyl group.[1] |
| Ar-H (Ortho) | 7.18 | Doublet (d, J=8.0 Hz) | 2H | Protons adjacent to the acetyl linker.[1] |
| N-H | 1.8 - 2.0 | Broad Singlet | 1H | Exchangeable amine proton (shift varies with concentration). |
13C NMR Analysis (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl (C=O) | 169.8 | Amide carbonyl.[1] |
| Ar-C (Quaternary) | 136.5 | Ipso-carbon attached to methyl group.[1] |
| Ar-C (Quaternary) | 131.8 | Ipso-carbon attached to methylene linker.[1] |
| Ar-C (CH) | 129.3 | Aromatic CH (Meta).[1] |
| Ar-C (CH) | 128.7 | Aromatic CH (Ortho).[1] |
| Piperazine CH₂ | 46.2, 42.5 | Distinct signals for N-alkyl and N-acyl carbons.[1] |
| Linker CH₂ | 40.8 | Benzylic methylene.[1] |
| Methyl CH₃ | 21.1 | Aromatic methyl.[1] |
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).[1] Molecular Formula: C₁₃H₁₈N₂O Exact Mass: 218.14[1]
Fragmentation Pathway (EI/ESI)
The fragmentation is dominated by the stability of the tropylium ion (derived from the p-tolyl moiety) and the piperazine ring cleavage.[1]
Figure 2: Primary fragmentation pathways.[1] The m/z 105 peak is diagnostic for the 4-methylbenzyl moiety.
Key Diagnostic Ions:
-
m/z 218: Molecular ion (Parent).[1]
-
m/z 105: Base peak in many EI spectra; corresponds to the 4-methylbenzyl cation (tropylium derivative).[1]
-
m/z 85: Characteristic piperazine ring fragment (C₄H₉N₂⁺).[1]
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3300 - 3450 | N-H Stretch | Weak/Broad.[1] Indicates secondary amine (free piperazine NH).[1] |
| 2800 - 3000 | C-H Stretch | Alkyl (piperazine) and Aromatic C-H stretches.[1] |
| 1640 - 1655 | C=O[1][2][3] Stretch | Amide I Band. Strong intensity. Diagnostic for tertiary amide. |
| 1510 - 1520 | C=C Stretch | Aromatic ring breathing. |
| 800 - 820 | C-H Bending | Para-substituted benzene (out-of-plane bending).[1] |
Analytical Interpretation & Quality Control
When analyzing crude reaction mixtures or unknown samples suspected to be this compound, rely on the following Triangulation Protocol :
-
Check the Amide Region (IR/NMR): Confirm the presence of the tertiary amide (1640 cm⁻¹ in IR, ~170 ppm in ¹³C NMR). If the carbonyl is >173 ppm, suspect an ester byproduct.[1]
-
Verify the Para-Substitution: Look for the clean pair of doublets in the ¹H NMR aromatic region (7.1–7.2 ppm). A complex multiplet suggests meta or ortho isomers, or contamination with unsubstituted phenylacetyl derivatives.[1]
-
Piperazine Integrity: In MS, the presence of m/z 85 confirms the piperazine ring is intact.[1] If m/z 56 is the base peak, it suggests extensive fragmentation typical of higher energy ionization, but m/z 105 must be present to confirm the tolyl tail.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][4] (General reference for Amide/Aromatic shifts).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved from [Link] (Reference for piperazine ring shifts).[1]
-
Zhu, N., et al. (2021).[1][5] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link] (Reference for MS fragmentation patterns of benzylpiperazines).[1]
-
Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from [Link] (Reference for synthesis protocols).[1]
-
SDBS. (2023). Spectral Database for Organic Compounds, SDBS.[1] AIST Japan.[1] (General reference for p-tolylacetic acid derivatives).
In-Silico Prediction of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one Bioactivity: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the reliance on empirical, trial-and-error methodologies is progressively yielding to the precision and efficiency of computational, or in-silico, techniques.[1] The ability to predict the biological activity and pharmacokinetic profile of a novel chemical entity before its synthesis represents a paradigm shift, significantly de-risking the drug development pipeline and accelerating the journey from concept to clinic. This guide provides a comprehensive, technically-grounded framework for the in-silico evaluation of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one , a molecule of interest owing to the well-documented and diverse biological activities of the piperazine scaffold.[2]
This document is structured not as a rigid protocol, but as a dynamic, logic-driven narrative that mirrors the intellectual process of a computational chemist. We will delve into the "why" behind each experimental choice, ensuring that the reader is equipped not just with a series of steps, but with a robust understanding of the underlying scientific principles. Our exploration will be trisected into a multi-faceted bioactivity prediction, encompassing pharmacokinetics, target-specific interactions, and the broader structure-activity relationships that govern the therapeutic potential of this compound.
Chapter 1: Molecular Characterization and Pharmacokinetic Profiling
Before embarking on complex target-specific analyses, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase of our in-silico investigation focuses on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. A favorable ADMET profile is a critical determinant of a compound's viability as a drug candidate.
Ligand Preparation: The Digital Twin of a Molecule
The first step in any in-silico workflow is the accurate representation of the molecule of interest in a digital format. The 2D structure of this compound is first converted into a 3D conformation. This is achieved using molecular mechanics force fields, which calculate the energetically most favorable three-dimensional arrangement of the atoms. For our purposes, we will utilize the Simplified Molecular-Input Line-Entry System (SMILES) string, a concise and widely used format for representing chemical structures.
SMILES string for this compound: CC1=CC=C(C=C1)CC(=O)N1CCNCC1
In-Silico ADMET Prediction: A First Pass Filter
A plethora of robust, machine-learning-powered web servers are available for the rapid prediction of ADMET properties.[3][4][5] These tools leverage vast datasets of experimentally determined properties of known compounds to build predictive models. For this guide, we will employ a consensus approach, utilizing multiple platforms such as ADMET-AI [6], PreADMET [7], and admetSAR to enhance the reliability of our predictions.
Experimental Protocol: ADMET Prediction
-
Input: Obtain the SMILES string for this compound.
-
Submission: Submit the SMILES string to the ADMET-AI, PreADMET, and admetSAR web servers.[6][7]
-
Analysis: Collate the predicted values for key ADMET parameters, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration.
-
Distribution: Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Half-life (T1/2), Clearance (CL).
-
Toxicity: AMES toxicity, hERG inhibition.
-
-
Interpretation: Compare the predicted values against the profiles of known drugs to assess the "drug-likeness" of the compound.
Data Presentation: Predicted ADMET Properties
| Parameter | Predicted Value (Consensus) | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |
| Blood-Brain Barrier (BBB) Penetration | Probable | Potential for CNS activity. |
| Distribution | ||
| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins, may affect free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Probable | Potential for drug-drug interactions. |
| Excretion | ||
| Half-Life (T1/2) | Moderate | Suggests a reasonable dosing interval. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |
| hERG Inhibition | Low to Moderate Risk | Further investigation may be required. |
Chapter 2: Target Identification and Molecular Docking
With a foundational understanding of the compound's pharmacokinetic profile, we now proceed to investigate its potential biological targets. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[2] Based on the literature for structurally similar compounds, we will explore three potential therapeutic areas: anticancer, antimicrobial, and central nervous system (CNS) disorders.
Rationale for Target Selection
-
Anticancer: Piperazine derivatives have demonstrated efficacy against various cancer cell lines. We will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target, a key regulator of the cell cycle and a validated target in oncology.[8]
-
Antimicrobial: The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9][10] We will target Staphylococcus aureus DNA gyrase B , an essential enzyme for bacterial DNA replication.
-
CNS Activity: The predicted ability of our compound to cross the blood-brain barrier, coupled with the known neuropharmacological effects of many piperazine-containing drugs, warrants an investigation into CNS targets.[11][12][13] We will select the Sigma-1 receptor (S1R) , a chaperone protein implicated in various neurological and psychiatric disorders.[14]
Molecular Docking: Simulating the "Handshake" Between Drug and Target
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[15] We will utilize AutoDock Vina , a widely used and robust open-source docking program.[16]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the 3D crystal structures of our target proteins from the Protein Data Bank (PDB): CDK2 (PDB ID: 1HCK), S. aureus DNA gyrase B (PDB ID: 4URM), and Sigma-1 Receptor (PDB ID: 6DK1).
-
Remove water molecules and any co-crystallized ligands from the PDB files.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Define the binding site (the "docking box") based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Results Analysis:
-
The binding affinity represents the free energy of binding; a more negative value indicates a stronger, more stable interaction.[7][21][22][23]
-
Analyze the top-ranked binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's binding site.
-
Data Presentation: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| CDK2 | 1HCK | -8.2 | LEU83, LYS33, GLN131 | Hydrogen bonds, Hydrophobic interactions |
| S. aureus DNA Gyrase B | 4URM | -7.5 | ASP81, ILE86, GLY85 | Hydrogen bond, Hydrophobic interactions |
| Sigma-1 Receptor | 6DK1 | -9.1 | GLU172, TYR103, TRP164 | Pi-cation, Hydrogen bonds, Hydrophobic interactions |
Visualizing Molecular Interactions
A crucial aspect of docking analysis is the visual inspection of the predicted binding pose. This allows for a qualitative assessment of the "goodness of fit" and provides insights for further lead optimization.
Visualization Workflow
Caption: A streamlined workflow for the visualization and interpretation of molecular docking results.
Chapter 3: Pharmacophore Modeling and QSAR Analysis
To further refine our understanding of the bioactivity of this compound, we will employ two complementary ligand-based drug design techniques: pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis.
Pharmacophore Modeling: Identifying the Key Chemical Features for Bioactivity
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[24] Pharmacophore models can be generated based on a set of known active ligands or from a protein-ligand complex.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Data Collection: Compile a dataset of structurally diverse compounds with known activity against one of our selected targets (e.g., Sigma-1 Receptor).
-
Feature Identification: Identify the common chemical features present in the active compounds, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[25]
-
Model Generation: Align the active compounds and generate a 3D pharmacophore model that encapsulates the identified features.
-
Validation: Validate the model by its ability to distinguish between active and inactive compounds.
-
Screening: Use the validated pharmacophore model as a 3D query to screen our compound of interest to see if it matches the key features.
Pharmacophore Model for Sigma-1 Receptor Agonists
Caption: A representative pharmacophore model illustrating key features for S1R agonism.
QSAR: Quantifying the Structure-Activity Relationship
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[26] This allows for the prediction of the activity of new compounds based on their structural features.
Experimental Protocol: QSAR Model Development
-
Dataset Preparation: Curate a dataset of compounds with a range of measured biological activities against a specific target.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.
-
Prediction: Use the validated QSAR model to predict the bioactivity of this compound.
QSAR Workflow
Sources
- 1. inteligand.com [inteligand.com]
- 2. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ayushcoe.in [ayushcoe.in]
- 5. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
- 6. ADMET-AI [admet.ai.greenstonebio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking of Selected Compounds Against Cellular Components of Bacteria | Texila Journal [texilajournal.com]
- 11. CNS Targets [chemdiv.com]
- 12. sfn.org [sfn.org]
- 13. CNS and Neurodegenerative Targets - Discovery On Target [discoveryontarget.com]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 15. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 18. m.youtube.com [m.youtube.com]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 25. researchgate.net [researchgate.net]
- 26. neovarsity.org [neovarsity.org]
Potential pharmacological targets of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
TECHNICAL WHITEPAPER: Pharmacological Profiling of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Executive Summary
This technical guide provides an in-depth pharmacological analysis of This compound (hereafter referred to as MPP-Acetamide ). While specific literature on this exact chemical entity is sparse, its structural composition—a phenylacetyl core linked to a piperazine moiety via an acetamide bond —places it within a "privileged structure" class known for high affinity toward specific CNS and metabolic targets.
Based on Structure-Activity Relationship (SAR) data from closely related analogs (e.g., 4-methoxy derivatives and quinoline-piperazine hybrids), this guide identifies Acetylcholinesterase (AChE) , Sigma-1 receptors , and
Chemical Identity & Physicochemical Profile
Understanding the physicochemical properties is the first step in predicting bioavailability and target interaction. MPP-Acetamide features a lipophilic tail (4-methylphenyl) and a polar, ionizable head (piperazine), separated by a rigid amide linker.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Pharmacological Implication |
| Molecular Formula | C | -- |
| Molecular Weight | 218.30 g/mol | Ideal for BBB penetration (< 400 Da). |
| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; likely CNS active. |
| H-Bond Donors | 1 (Piperazine NH) | Critical for receptor binding (e.g., Asp residues). |
| H-Bond Acceptors | 2 (C=O, Piperazine N) | Facilitates interaction with serine/histidine residues in enzymes. |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
Primary Pharmacological Targets: Mechanistic Analysis
Target 1: Acetylcholinesterase (AChE)
Context: Neurodegenerative Disease (Alzheimer's)[1]
Rationale:
Research into phenylpiperazine-acetamide derivatives has demonstrated significant AChE inhibitory activity.[1] Specifically, 4-methoxyphenyl analogs have shown IC
Mechanism of Action:
-
PAS Binding: The 4-methylphenyl ring stacks against Tryptophan residues (Trp286) at the entrance of the AChE gorge.
-
CAS Binding: The protonated nitrogen of the piperazine interacts with the anionic aspartate/glutamate residues deep within the gorge.
-
Result: Dual-site binding blocks substrate (acetylcholine) entry and prevents A
peptide aggregation (which is catalyzed by the PAS).
Target 2: Sigma-1 Receptor ( R)
Context: Neuroprotection & Cognitive Enhancement
Rationale: The N-substituted phenyl-piperazine motif is a classic pharmacophore for Sigma-1 receptor ligands. The "4-methylphenyl" group provides the requisite bulk for the hydrophobic pocket, while the basic piperazine nitrogen forms a salt bridge with Asp126.
Mechanism of Action:
-
Chaperone Modulation: Binding of MPP-Acetamide to
R at the Mitochondria-Associated Membrane (MAM) dissociates the receptor from BiP (binding immunoglobulin protein). -
Calcium Signaling: This activates
R, allowing it to chaperone IP3 receptors, stabilizing Ca flux into mitochondria and preventing excitotoxicity.
Target 3: -Glucosidase
Context: Metabolic Regulation (Type 2 Diabetes)[2]
Rationale:
Recent studies on quinoline-piperazine-acetamide derivatives have identified this scaffold as a potent inhibitor of
Visualization: Signaling & Experimental Workflows
Diagram 1: Cholinergic Signaling & AChE Inhibition Pathway
This diagram illustrates the physiological impact of MPP-Acetamide inhibiting AChE, leading to enhanced cholinergic transmission.
Caption: Mechanism of Action for MPP-Acetamide as a dual-site Acetylcholinesterase inhibitor, enhancing cholinergic signaling.
Diagram 2: Target Validation Workflow
A step-by-step experimental pipeline to validate the predicted targets.
Caption: Integrated workflow for validating MPP-Acetamide pharmacology, moving from synthesis to functional assays.
Experimental Protocols
To ensure scientific integrity, the following protocols are recommended for validating the targets identified above.
Protocol A: Modified Ellman’s Assay (AChE Inhibition)
Purpose: To determine the IC
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Human AChE (0.05 U/mL).
-
-
Procedure:
-
In a 96-well plate, add 150
L of Phosphate buffer. -
Add 20
L of MPP-Acetamide (serial dilutions in DMSO). -
Add 20
L of AChE solution. Incubate at 25°C for 15 minutes. -
Initiation: Add 10
L of ATCh and 10 L of DTNB simultaneously.
-
-
Measurement:
-
Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC
.
-
-
Control: Use Donepezil as a positive control.
Protocol B: Sigma-1 Receptor Radioligand Binding
Purpose: To assess the binding affinity (K
-
Membrane Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Ligand: [
H]-(+)-Pentazocine (2 nM). -
Procedure:
-
Incubate membranes (200
g protein) with [ H]-(+)-Pentazocine and varying concentrations of MPP-Acetamide (10 to 10 M). -
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Incubation: 120 minutes at 37°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Determine non-specific binding using 10
M Haloperidol. Calculate K using the Cheng-Prusoff equation.
References
-
Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives. Semantic Scholar. (2024). Retrieved from [Link]
-
Quinoline-piperazine deriv
-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. DOI.org. (2023). Retrieved from [Link] -
Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. (2023). Retrieved from [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. NIH/PubMed Central. (2023). Retrieved from [Link]
Sources
The Phenylacetamide-Piperazine Scaffold: A Technical Guide to the SAR of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one Analogs
The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological potential of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one and its analogs. This analysis treats the molecule as a "privileged scaffold"—a core chemical template capable of diverse biological activities depending on specific structural modifications.
Executive Summary: The "Tri-Vector" Potential
The molecule This compound represents a classic Aryl-Acetamide-Piperazine scaffold. In medicinal chemistry, this structure is not merely a single compound but a branching point for three distinct therapeutic classes. Its pharmacological profile is defined by the interplay between the lipophilic p-tolyl tail, the rigid amide linker, and the basic piperazine head.[1]
Current research identifies this scaffold as a lead for:
-
CNS Modulation: Dopamine (D2/D3) and Sigma-1 receptor ligands for antipsychotic and nootropic applications.
-
Antimicrobial Agents: Bacterial cell wall/membrane disruptors effective against resistant strains (S. aureus, E. coli).[1]
-
Pain Management: State-dependent inhibitors of NaV1.7 sodium channels.[2]
Chemical Space & Scaffold Analysis
To understand the activity, we must dissect the molecule into three pharmacophoric regions.[1]
The Core Structure
IUPAC Name: this compound SMILES: CC1=CC=C(CC(=O)N2CCNCC2)C=C1
Region A: The Lipophilic Tail (4-Methylphenyl)
-
Function: Provides critical hydrophobic interactions (π-π stacking or hydrophobic pocket filling) within the receptor binding site.
-
Key Feature: The para-methyl group is an electron-donating group (EDG) that increases lipophilicity (+π) without introducing significant steric bulk, often enhancing blood-brain barrier (BBB) penetration compared to unsubstituted phenyl rings.
Region B: The Linker (Acetamide)
-
Function: Acts as a spacer and a hydrogen bond acceptor (via the carbonyl oxygen).
-
Rigidity: The amide bond (C-N) has partial double-bond character, restricting rotation and orienting the aryl tail and piperazine head in a specific spatial configuration essential for receptor docking.
Region C: The Basic Head (Piperazine)
-
Function: The secondary amine (N4) is ionizable at physiological pH, allowing for the formation of salt bridges with aspartate or glutamate residues in G-Protein Coupled Receptors (GPCRs).
-
Versatility: The N4 position is the primary vector for diversification (e.g., alkylation to create "bis-ligands" or heteroaryl attachment).
Structure-Activity Relationship (SAR) Deep Dive
The following table summarizes the effects of structural modifications on biological activity, synthesized from recent medicinal chemistry literature.
SAR Decision Matrix
| Region | Modification | Biological Consequence | Preferred Application |
| A: Aryl Tail | 4-Methyl (Parent) | Balanced lipophilicity/affinity. | Sigma-1 / Broad CNS |
| 4-Chloro / 4-Fluoro | Increases metabolic stability (blocks oxidation); enhances NaV1.7 potency. | Pain (NaV1.7) | |
| 2-Methoxy | Induces conformational twist; enhances D3 vs. D2 selectivity. | Antipsychotic (D3) | |
| 3,4-Dichloro | Increases lipophilicity significantly; boosts antifungal activity. | Antimicrobial | |
| B: Linker | Acetamide (C=O) | H-bond acceptor present; rigid spacer. | Antimicrobial / NaV1.7 |
| Ethyl (Reduced C=O) | Removes H-bond acceptor; increases flexibility. Shifts activity to Transporters (DAT/NET). | Stimulant / Antidepressant | |
| Propyl (Extension) | Increases distance; often favors 5-HT1A over D2. | Anxiolytic (5-HT1A) | |
| C: Head | Free NH (Parent) | Moderate affinity; rapid clearance. | Intermediate / Precursor |
| N-Benzyl | Classic "Sigma" pharmacophore; high affinity. | Cognitive Enhancer | |
| N-Pyridine | Introduces H-bond acceptor; critical for 5-HT1A selectivity. | Antidepressant | |
| N-Sulfonyl | Reduces basicity; targets enzymes (e.g., ACAT-1). | Metabolic / Atherosclerosis |
Visualization: The SAR Map
Caption: Pharmacophoric dissection of the scaffold showing critical regions for modification and their resulting therapeutic shifts.
Synthesis Protocols
Reliable synthesis is paramount for library generation. Two primary routes are recommended: the Acid Chloride Route (for scale-up) and the Coupling Agent Route (for diverse library generation).
Method A: Acid Chloride Acylation (High Yield / Scale-Up)
Best for synthesizing the parent core in gram quantities.
-
Reagents: 4-Methylphenylacetic acid, Thionyl Chloride (
), Piperazine (excess), Triethylamine ( ), DCM.[1] -
Step 1 (Activation): Dissolve 4-methylphenylacetic acid (1.0 eq) in dry DCM. Add
(1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Evaporate solvent/excess . -
Step 2 (Coupling): Re-dissolve acid chloride in DCM. Add slowly to a solution of Piperazine (3.0 eq) and
(2.0 eq) at 0°C. Note: Excess piperazine prevents bis-acylation. -
Workup: Wash with water, extract with DCM, dry over
.[1] -
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (MeOH/DCM).
Method B: EDC/HOBt Coupling (Library Generation)
Best for derivatizing Region A with sensitive functional groups.
-
Reagents: Substituted Phenylacetic acid, EDC.HCl, HOBt, N-Boc-Piperazine, DIPEA, DMF.
-
Protocol: Mix Acid (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 30 min. Add N-Boc-Piperazine (1.0 eq). Stir 12h at RT.[2]
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group and yield the free amine.
Visualization: Synthesis Workflow
Caption: Dual synthetic pathways allowing for both bulk production of the core and flexible library generation for SAR exploration.
Pharmacological Mechanisms[3][4]
Mechanism 1: Antimicrobial Action
The "Phenylacetamide-Piperazine" class exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mode of Action: These analogs likely act by disrupting cell wall biosynthesis or membrane integrity. The amphiphilic nature (lipophilic tail + hydrophilic cationic head) mimics cationic antimicrobial peptides (AMPs), allowing insertion into the bacterial membrane, causing depolarization and lysis.[1]
Mechanism 2: CNS Modulation (Dopamine/Sigma)
-
Dopamine D2/D3: The distance between the aryl ring and the basic nitrogen in this scaffold approximates the distance in dopamine. The 4-methyl substituent fits into the hydrophobic accessory pocket of the D2 receptor.
-
Sigma-1 Receptor: The 4-methylphenyl group is a "privileged" motif for Sigma-1 binding. Sigma-1 modulation is neuroprotective and enhances cognitive function.[3] This scaffold acts as a Positive Allosteric Modulator (PAM) or agonist, potentially useful in schizophrenia (negative symptoms) or depression.[1]
Visualization: Signaling Pathway (CNS)
Caption: Dual-target mechanism showing the scaffold's potential to modulate both GPCR signaling (Dopamine) and Chaperone activity (Sigma-1).[4]
References
-
Antimicrobial Activity: Der Pharma Chemica. "Synthesis and antimicrobial activity of novel substituted phenyl acetamide piperazine derivatives." (2023).
-
NaV1.7 Inhibition: Journal of Medicinal Chemistry. "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors." (2019).
-
Dopamine/Serotonin SAR: International Journal of Research & Review. "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors." (2019).[5]
-
Sigma-1 Modulation: Wikipedia / Pharmacology Literature. "Methylphenylpiracetam and related phenyl-acetamide Sigma-1 ligands." (2020).
-
Synthesis Protocols: Organic Chemistry Portal. "Synthesis of piperazines and amides." (2023).
Sources
- 1. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylphenylpiracetam - Wikipedia [en.wikipedia.org]
- 4. 1-{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}ethan-1-one | 577959-65-0 | Buy Now [molport.com]
- 5. ijrrjournal.com [ijrrjournal.com]
The Piperazine Paradigm: A Technical Guide to Privileged Scaffold Engineering in Medicinal Chemistry
Executive Summary
The piperazine ring (1,4-diazacyclohexane) stands as a titan among "privileged structures" in medicinal chemistry.[1][2][3][4][5] Found in over 36 FDA-approved small molecules between 2012 and 2023 alone, this scaffold is not merely a linker; it is a functional dynamo capable of modulating physicochemical properties, enforcing conformational rigidity, and facilitating diverse receptor interactions. This guide provides a technical deep-dive into the structural logic, synthetic protocols, and pharmacological applications of piperazine derivatives, designed for the practicing medicinal chemist.
Part 1: The Privileged Architecture
Conformational Dynamics & Physicochemical Properties
The piperazine ring is thermodynamically most stable in the chair conformation , similar to cyclohexane. This rigidity is a critical asset, allowing the scaffold to orient pharmacophores (substituents at N1 and N4) in precise vectors, reducing the entropic penalty upon binding to a protein target.
-
Acid-Base Chemistry: Piperazine is a diprotic base with distinct pKa values:
-
pKa₁ ≈ 5.3
-
pKa₂ ≈ 9.7 [1]
-
Implication: At physiological pH (7.4), the molecule exists primarily as a mono-cation. This ionization state is pivotal for solubility and for forming ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in receptor pockets, such as the GPCR binding sites targeted by antipsychotics.
-
-
Solubility Modulation: The polar nature of the secondary amines and the capacity for hydrogen bonding (both donor and acceptor) make piperazine an excellent "solubilizing tail" for lipophilic drug candidates.
SAR Visualization
The following diagram illustrates the core Structure-Activity Relationship (SAR) zones of the piperazine scaffold.
Figure 1: Core functional zones of the piperazine scaffold in drug design.
Part 2: Synthetic Architectures & Protocols
Constructing complex piperazine derivatives requires robust methodologies that avoid bis-alkylation or racemization. While nucleophilic substitution (
Synthetic Decision Tree
Figure 2: Strategic workflow for selecting the optimal synthetic route based on substituent electronics.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Synthesis of
Reagents:
-
Aryl Bromide (1.0 eq)
-
Piperazine (1.2 - 1.5 eq)
- (1-2 mol%)
-
BINAP or XPhos (Ligand, 2-4 mol%)
- (Sodium tert-butoxide, 1.5 eq)
-
Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
-
Catalyst Pre-complexation: Add
, Ligand (BINAP/XPhos), and anhydrous toluene to the flask. Stir at room temperature for 10 minutes to form the active catalytic species. -
Substrate Addition: Introduce the Aryl Bromide, Piperazine, and
to the reaction mixture under a positive pressure of inert gas. -
Reaction: Heat the mixture to 80–100°C in an oil bath. Monitor reaction progress via TLC or LC-MS (typically 2–12 hours).
-
Critical Checkpoint: If conversion stalls, add a second portion of catalyst (0.5 mol%).
-
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically DCM/MeOH gradient).
Part 3: Therapeutic Applications & Mechanisms
Oncology: Kinase Inhibition & Pathway Modulation
In oncology, piperazine often serves as a hinge-binder or a solvent-exposed tail in kinase inhibitors (e.g., Imatinib , Palbociclib ).[1] Beyond direct kinase inhibition, piperazine derivatives have shown efficacy in modulating the PI3K/Akt/mTOR pathway, a critical regulator of cell cycle and apoptosis.
Mechanism of Action: Certain aryl-piperazines induce caspase-dependent apoptosis by inhibiting the phosphorylation of Akt, thereby blocking downstream survival signaling.
Figure 3: Mechanism of piperazine derivatives in blocking the PI3K/Akt survival pathway to induce apoptosis.
CNS & Infectious Diseases
-
CNS Agents: The scaffold is ubiquitous in antipsychotics (e.g., Aripiprazole , Olanzapine ). The basic nitrogen at position 4 often interacts with the conserved Aspartate residue (Asp3.32) in dopamine (D2) and serotonin (5-HT) receptors.
-
Antimicrobials: In fluoroquinolones like Ciprofloxacin , the piperazine ring at the C7 position of the quinolone core is essential for broadening the spectrum of activity against Gram-negative bacteria and improving pharmacokinetic profiles.
Part 4: Comparative Drug Profiles
The following table highlights how the piperazine scaffold is engineered across different therapeutic classes.
| Drug Name | Therapeutic Class | Piperazine Role | Key Interaction/Property |
| Imatinib (Gleevec) | Oncology (BCR-ABL inhibitor) | Linker & H-bond acceptor | Increases solubility; N4-methyl forms H-bond with Glu286/Asp381 water network. |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | C7-Substituent | Enhances Gram-negative penetration; modulates lipophilicity. |
| Aripiprazole (Abilify) | Antipsychotic (D2 partial agonist) | Pharmacophore | Aryl-piperazine moiety binds deep in the GPCR pocket; N-atom engages Asp3.32. |
| Palbociclib | Oncology (CDK4/6 inhibitor) | Solvent-exposed tail | Solubilizing group; improves oral bioavailability. |
| Sildenafil (Viagra) | PDE5 Inhibitor | Mimetic | Mimics the guanine ring of cGMP; N-methyl piperazine improves solubility. |
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. (2026). Link
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. (2023). Link
-
The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. (2024).[6][7][8] Link
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. (2024).[7][9] Link
-
Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. BenchChem. (2025). Link
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. BMC Cancer. (2014). Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches to piperazine-containing drugs approved by FDA in the period of 2011–2023 [flore.unifi.it]
Preliminary biological screening of novel piperazine compounds
This technical guide details the preliminary biological screening of novel piperazine compounds. It is structured to guide researchers from computational prediction through rigorous in vitro validation, ensuring resource efficiency and high-quality data generation.
From In Silico Filters to In Vitro Validation
Executive Summary
The piperazine moiety is a "privileged scaffold" in medicinal chemistry due to its conformational flexibility (chair/boat dynamics), capacity for multiple non-covalent interactions, and tunable physicochemical properties (logP, pKa).[1][2][3] However, the ubiquity of this scaffold means that novelty lies in the functionalization at the
This guide outlines a self-validating screening workflow designed to rapidly identify bioactive hits while filtering out pan-assay interference compounds (PAINS) and non-drug-like candidates. We prioritize a "fail early, fail cheap" approach using computational triage followed by standardized antimicrobial and cytotoxic assays.
Phase 1: Computational Triage (In Silico Filter)
Before wet-lab synthesis or screening, novel piperazine derivatives must undergo virtual profiling to ensure they possess drug-like properties.
ADMET Profiling
Piperazines are often lipophilic; unchecked substitution can lead to poor aqueous solubility.
-
Protocol: Submit chemical structures (SMILES format) to predictive engines like SwissADME or pkCSM .
-
Critical Checkpoints:
-
Lipinski’s Rule of Five: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.
-
Blood-Brain Barrier (BBB) Permeability: Essential if targeting CNS indications (e.g., 5-HT receptor modulation), but a liability for peripheral antimicrobial agents.
-
Metabolic Stability: Check for CYP2D6 inhibition, a common issue with basic piperazines.
-
Molecular Docking (Target Validation)
If the piperazine is designed for a specific target (e.g., Enoyl-ACP reductase for antimicrobials or Dopamine D2 for antipsychotics), docking is mandatory to rationalize synthesis.
-
Workflow:
-
Protein Prep: Remove water, add polar hydrogens (PDB format).
-
Ligand Prep: Energy minimization (MMFF94 force field) to resolve the piperazine ring conformation.
-
Scoring: Filter compounds with binding energies better than -7.0 kcal/mol.
-
Phase 2: Antimicrobial Susceptibility Screening
Piperazine derivatives frequently exhibit broad-spectrum antimicrobial activity. The CLSI Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[4]
Rationale
Unlike agar diffusion (Kirby-Bauer), broth microdilution provides quantitative data (MIC in µg/mL), allowing for precise Structure-Activity Relationship (SAR) analysis.
Protocol: CLSI Broth Microdilution (M07 Standard)
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]
-
96-well polypropylene microplates (round bottom).
-
Standard strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[4]
Workflow:
-
Stock Preparation: Dissolve piperazine compounds in 100% DMSO. Dilute to 100x final concentration.
-
Note: Ensure final DMSO concentration in the assay well is < 1% to prevent solvent toxicity.
-
-
Serial Dilution: Prepare 2-fold serial dilutions in CAMHB across the plate (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug-containing broth in wells. Final inoculum:
CFU/mL. -
Incubation: 16–20 hours at 35°C ± 2°C (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Self-Validation Step: Always include a reference antibiotic (e.g., Ciprofloxacin) and a sterility control (broth only) and growth control (bacteria + solvent only). If controls fail, the plate is invalid.
Phase 3: Cytotoxicity & Anticancer Profiling
To determine if antimicrobial activity is due to specific mechanisms or general membrane disruption, and to assess anticancer potential, mammalian cell toxicity is measured.
Protocol: MTT Viability Assay
This colorimetric assay measures the reduction of MTT (yellow) to formazan (purple) by mitochondrial succinate dehydrogenase in viable cells.[5][6]
Workflow:
-
Seeding: Plate cells (e.g., HEK293 for normal, MCF-7 for cancer) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add piperazine compounds at graded concentrations (0.1 – 100 µM). Incubate for 48h.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm (reference 630 nm).
Data Analysis: The Selectivity Index (SI)
The true value of a hit is defined by its safety window.
-
SI > 10: Promising lead (high potency, low toxicity).
-
SI < 1: General toxin (discard).
Phase 4: Workflow Visualization & Logic
The Integrated Screening Pipeline
This diagram illustrates the decision-making flow from library generation to hit selection.
Figure 1: Integrated workflow for the biological screening of piperazine derivatives, prioritizing parallel assessment of efficacy and toxicity.
Piperazine SAR Logic
Understanding how substitution patterns affect biological outcomes is crucial for lead optimization.
Figure 2: General Structure-Activity Relationship (SAR) trends for piperazine scaffolds. N1-arylation often drives receptor binding, while N4-alkylation modulates solubility and cell penetration.
Quantitative Data Summary Template
Organize your screening results using the following standardized table format to facilitate rapid comparison.
| Compound ID | R1 (N1-Sub) | R2 (N4-Sub) | MIC (µg/mL) S. aureus | IC50 (µM) HEK293 (Normal) | IC50 (µM) MCF-7 (Cancer) | Selectivity Index (SI) | Outcome |
| Ref (Cipro) | - | - | 0.5 | >100 | - | >200 | Control |
| PIP-001 | Phenyl | Methyl | 64 | 50 | 45 | 1.1 | Inactive/Toxic |
| PIP-002 | 4-F-Phenyl | Benzyl | 2 | 80 | 8 | 10.0 | Hit |
References
-
Brocklesby, K. L., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Discovery and synthesis of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
An In-Depth Technical Guide to the Rational Design and Synthesis of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Abstract
This technical guide delineates the rationale, discovery context, and detailed synthetic methodology for this compound, a novel compound designed by leveraging established principles of medicinal chemistry. The piperazine heterocycle is a privileged scaffold in drug discovery, known for conferring favorable pharmacokinetic properties.[1][2][3] This document provides a comprehensive walkthrough of the synthetic process, beginning with a retrosynthetic analysis and culminating in a robust, step-by-step experimental protocol for the acylation of piperazine. Key challenges, such as achieving selective mono-acylation, are addressed with field-proven strategies.[4] Furthermore, a complete guide to the physicochemical characterization of the title compound via modern spectroscopic techniques is presented. This whitepaper is intended for researchers and professionals in drug development, offering both a practical protocol and a conceptual framework for the rational design of new chemical entities.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The discovery of new therapeutic agents is a complex endeavor, frequently building upon existing knowledge of molecular scaffolds that reliably interact with biological systems. Among these, the piperazine ring is a cornerstone of modern medicinal chemistry.[3][5] Its prevalence is due to a combination of factors: the six-membered saturated heterocycle can exist in a stable chair conformation, its two nitrogen atoms provide sites for substitution to modulate activity and solubility, and its basic nature often enhances aqueous solubility and bioavailability.[6] Piperazine and its derivatives are integral components of numerous clinically approved drugs, demonstrating a vast range of biological activities including antihistaminic, antipsychotic, antibacterial, and anticancer effects.[2][5]
The "discovery" of a molecule like this compound is not a singular event but rather a product of rational design. The synthetic strategy involves coupling the proven piperazine pharmacophore with a 2-(4-methylphenyl)acetyl moiety. This particular side chain is of interest as analogs, such as the pyrovalerone family, have shown activity as monoamine uptake inhibitors, indicating potential applications in neuroscience.[7] Therefore, the title compound represents a logical fusion of two well-regarded structural motifs, creating a novel entity with a high potential for biological activity and serving as a versatile building block for further library development.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach to this compound is predicated on a straightforward and reliable amide bond formation. The retrosynthetic analysis reveals the most logical disconnection at the amide C-N bond, identifying piperazine and an activated form of 2-(4-methylphenyl)acetic acid as the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
The primary synthetic challenge arises from the symmetrical nature of piperazine, which contains two nucleophilic secondary amines. Uncontrolled reaction with the acylating agent, 2-(4-methylphenyl)acetyl chloride, can lead to a mixture of the desired mono-acylated product, the undesired di-acylated byproduct, and unreacted starting material.[4]
Several strategies exist to achieve selectivity:
-
Protecting Group Chemistry: One nitrogen can be protected (e.g., with a Boc group), followed by acylation and subsequent deprotection. This is highly effective but adds two steps to the synthesis.
-
In Situ Mono-protonation: Using one equivalent of a strong acid can protonate one nitrogen, rendering it non-nucleophilic and directing acylation to the free base.[4]
-
Stoichiometric Control: Utilizing a large excess of piperazine relative to the acyl chloride statistically favors mono-acylation, as the acyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.
For this guide, we select stoichiometric control as the preferred method. It is a one-pot procedure that avoids the additional steps of protection and deprotection, making it more efficient and cost-effective for initial synthesis and library generation.
Detailed Experimental Protocol
The synthesis is a two-stage process: preparation of the acyl chloride intermediate followed by the final coupling reaction.
Synthesis of 2-(4-Methylphenyl)acetyl Chloride (Intermediate)
While commercially available, the synthesis from the corresponding carboxylic acid is a fundamental procedure.[8]
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a scrubber), add 2-(4-methylphenyl)acetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours, monitoring the evolution of HCl and SO₂ gas.
-
Once the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-(4-methylphenyl)acetyl chloride, a pale yellow oil, can be used in the next step without further purification.
Synthesis of this compound
This procedure details the nucleophilic acyl substitution of piperazine.
Caption: Experimental workflow for the synthesis.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Piperazine | 86.14 | 4.0 |
| 2-(4-Methylphenyl)acetyl chloride | 168.62 | 1.0 |
| Triethylamine (TEA) | 101.19 | 1.1 |
| Dichloromethane (DCM), Anhydrous | - | Solvent |
| Saturated Sodium Bicarbonate (aq) | - | Quench |
| Brine | - | Wash |
| Anhydrous Sodium Sulfate | - | Drying Agent |
Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve piperazine (4.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to the solution. The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride.[9]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This mitigates the exothermic nature of the acylation reaction.
-
Reagent Addition: Dissolve 2-(4-methylphenyl)acetyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled piperazine solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Triethylamine acts as a base to scavenge the HCl byproduct generated during the reaction.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 95:5 DCM:Methanol with a few drops of ammonia. The disappearance of the acyl chloride indicates reaction completion.
-
Work-up:
-
Cool the mixture back to 0°C and quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 100% DCM to 95:5 DCM:Methanol) to isolate the pure this compound.
Physicochemical Characterization
The structural identity and purity of the synthesized compound must be confirmed by a suite of spectroscopic methods. The following data are predicted based on the known spectral properties of similar structures.[10][11][12]
Summary of Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Appearance | Expected: White to off-white solid |
| Melting Point | Hypothetical: 110-115 °C |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃, δ):
-
~ 7.15 (d, J = 8.0 Hz, 2H, Ar-H ortho to CH₂)
-
~ 7.10 (d, J = 8.0 Hz, 2H, Ar-H ortho to CH₃)
-
~ 3.65 (s, 2H, -CH₂-CO-)
-
~ 3.50 (t, J = 5.0 Hz, 2H, Piperazine -CH₂-N-CO)
-
~ 3.35 (t, J = 5.0 Hz, 2H, Piperazine -CH₂-N-CO)
-
~ 2.90 (t, J = 5.0 Hz, 4H, Piperazine -CH₂-NH-CH₂-)
-
~ 2.30 (s, 3H, Ar-CH₃)
-
~ 1.70 (br s, 1H, -NH)
-
-
¹³C NMR (100 MHz, CDCl₃, δ):
-
~ 170.0 (C=O, amide)
-
~ 137.0 (Ar-C, quaternary, attached to CH₃)
-
~ 132.0 (Ar-C, quaternary, attached to CH₂)
-
~ 129.5 (Ar-CH, x2)
-
~ 129.0 (Ar-CH, x2)
-
~ 49.5 (Piperazine -CH₂-)
-
~ 45.5 (Piperazine -CH₂-)
-
~ 42.0 (Piperazine -CH₂-)
-
~ 41.5 (-CH₂-CO-)
-
~ 21.0 (Ar-CH₃)
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₃H₁₉N₂O [M+H]⁺: 219.1497
-
Found: Expected to be within ± 5 ppm
-
-
Fourier-Transform Infrared (FTIR, cm⁻¹):
-
~ 3300 (N-H stretch, secondary amine)
-
~ 2950-2800 (C-H stretch, aliphatic)
-
~ 1645 (C=O stretch, tertiary amide)
-
~ 1450 (C-N stretch)
-
Discussion and Future Outlook
The described synthesis provides a reliable and efficient pathway to this compound. The use of stoichiometric control to achieve mono-acylation is a practical approach that balances yield and operational simplicity. The successful synthesis and characterization of this molecule validate the rational design process.
This compound is not merely an endpoint but a valuable starting point for further drug discovery efforts. The free secondary amine on the piperazine ring serves as a handle for subsequent chemical modifications (e.g., alkylation, acylation, arylation), enabling the rapid generation of a diverse chemical library. Given the biological activities of related structures, future research could focus on:
-
CNS Applications: Screening for activity at dopamine and norepinephrine transporters, building upon the precedent set by pyrovalerone analogs.[7]
-
Antimicrobial/Antifungal Agents: Evaluating activity against various pathogens, a known therapeutic area for piperazine derivatives.[13]
-
Oncology: Investigating potential as a scaffold for kinase inhibitors or other anticancer agents.[11]
The logical combination of privileged fragments has yielded a molecule primed for exploration in multiple therapeutic areas, underscoring the power of rational design in modern medicinal chemistry.
References
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Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Retrieved February 15, 2026, from [Link]
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Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Retrieved February 15, 2026, from [Link]
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Asian Journal of Chemistry. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved February 15, 2026, from [Link]
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MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2-(4-Methylphenyl)acetyl chloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Metri, P. K., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Institutes of Health. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved February 15, 2026, from [Link]
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Molbank. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved February 15, 2026, from [Link]
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Molbank. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved February 15, 2026, from [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
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Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry. Retrieved February 15, 2026, from [Link]100018)
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Methodological & Application
Application Notes & Protocols for High-Throughput Screening of Piperazine-Based Compounds
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique conformational flexibility and ability to engage in various molecular interactions make it a cornerstone for designing compound libraries targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), kinases, and proteases.[3] High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify initial "hit" compounds.[4][5] This guide provides a comprehensive overview and detailed protocols for designing and implementing robust HTS assays tailored for the evaluation of piperazine-based compound libraries. We will delve into the rationale behind assay selection, protocol optimization, and data interpretation, with a focus on ensuring scientific rigor and generating actionable insights for drug development professionals.
Introduction: The Significance of the Piperazine Scaffold
Piperazine and its derivatives are prevalent in a vast number of pharmacologically active molecules.[1] The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 provides an excellent structural framework that can be readily modified to explore chemical space and optimize interactions with biological targets.[1][6] This versatility has led to the development of piperazine-containing drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][7]
The successful identification of novel piperazine-based drug candidates hinges on the ability to efficiently screen large and diverse compound libraries. HTS platforms, which combine miniaturized assay formats, robotics, and sensitive detection methods, are essential for this endeavor.[4][5][8] This document will equip researchers with the foundational knowledge and practical protocols to conduct effective HTS campaigns for this important class of compounds.
Strategic Considerations for HTS Assay Design
The choice of an appropriate HTS assay is critical for the success of any screening campaign. The selection process should be guided by the biological target and the anticipated mechanism of action of the piperazine compounds. Key considerations include the choice between biochemical and cell-based formats.
-
Biochemical Assays: These assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[9][10] They are often preferred for their simplicity, lower cost, and reduced potential for off-target effects.[10]
-
Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context for evaluating compound activity.[11] They can measure downstream signaling events and provide insights into a compound's cellular permeability and potential cytotoxicity.[2][11]
A well-designed HTS workflow often incorporates both assay types. An initial primary screen might utilize a high-throughput biochemical assay to identify a large number of initial hits. These hits are then subjected to secondary, often cell-based, assays to confirm their activity and triage false positives.
Visualization of a Generalized HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign, from initial assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical HTS Assays for Piperazine-Based Compounds
Biochemical assays are powerful tools for the direct interrogation of a compound's effect on a purified target. Below are detailed protocols for two commonly employed biochemical assay formats suitable for screening piperazine libraries against kinases and protein-protein interactions.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a method to identify piperazine-based kinase inhibitors by quantifying the amount of ADP produced in a kinase reaction. A decrease in the luminescent signal indicates inhibition of the kinase.[3] Luminescence-based assays are known for their high sensitivity and broad dynamic range.[12][13]
Rationale: Many piperazine derivatives are designed as ATP-competitive kinase inhibitors. The ADP-Glo™ assay is a robust, HTS-compatible method that measures kinase activity by quantifying ADP production, a universal product of kinase-catalyzed reactions.[3]
Materials:
-
Piperazine compound library (e.g., 10 mM in DMSO)
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of each piperazine compound from the library into the wells of a 384-well plate. For controls, dispense DMSO vehicle into designated wells.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the purified kinase, substrate, and ATP in kinase buffer. The optimal concentrations of each component should be determined empirically during assay development.
-
Initiation of Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated relative to the high (DMSO vehicle) and low (no enzyme) controls. Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
| Parameter | Recommended Starting Concentration/Condition |
| Final Compound Concentration | 10 µM |
| ATP Concentration | Kₘ,app |
| Kinase Concentration | EC₅₀ |
| Substrate Concentration | Kₘ,app |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Plate Format | 384-well, white, opaque |
Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Inhibition
This protocol details an FP-based assay to screen for piperazine compounds that disrupt a specific protein-protein interaction. This homogenous assay format is well-suited for HTS.[14][15][16]
Rationale: FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) will have a low polarization value due to its rapid tumbling in solution.[14] When bound to a larger protein, the tumbling of the tracer is slowed, resulting in a higher polarization value.[14] A compound that disrupts this interaction will displace the tracer, leading to a decrease in the FP signal.[14]
Materials:
-
Piperazine compound library (e.g., 10 mM in DMSO)
-
Purified target protein
-
Fluorescently labeled peptide or small molecule that binds to the target protein (tracer)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Black, low-binding 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence polarization capabilities
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of each piperazine compound into the wells of a 384-well plate. Include DMSO vehicle for controls.
-
Protein-Tracer Mixture Preparation: Prepare a master mix containing the purified target protein and the fluorescently labeled tracer in the assay buffer. The optimal concentrations should be determined in the assay development phase to achieve a stable and robust FP window.
-
Reagent Addition: Add 10 µL of the protein-tracer mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis: The change in millipolarization (mP) units is used to determine the inhibitory activity of the compounds. Hits are identified as compounds that cause a significant decrease in the FP signal.
| Parameter | Recommended Starting Concentration/Condition |
| Final Compound Concentration | 10 µM |
| Protein Concentration | Kₑ |
| Tracer Concentration | 1-5 nM |
| Incubation Time | 30-60 minutes |
| Plate Format | 384-well, black, low-binding |
Cell-Based HTS Assays for Piperazine-Based Compounds
Cell-based assays provide a more physiologically relevant system for assessing the activity of piperazine compounds.[11] The following protocols describe common cell-based assays for GPCR modulation and cytotoxicity.
Protocol 3: Calcium Flux Assay for GPCR Modulation
This protocol describes a fluorescence-based calcium flux assay to identify piperazine compounds that modulate the activity of Gq-coupled GPCRs.[2]
Rationale: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium levels.[17] Calcium flux assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to calcium, providing a direct readout of receptor activation.[2] This assay can be configured to identify both agonists and antagonists.
Materials:
-
Piperazine compound library (e.g., 10 mM in DMSO)
-
A cell line stably expressing the GPCR of interest (e.g., HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (an inhibitor of organic anion transporters to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 384-well cell culture plates
-
Automated liquid handler with an integrated fluorometric plate reader (e.g., FLIPR)
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Compound Addition: Place the cell plate into the integrated plate reader. The instrument will first measure the baseline fluorescence and then add the piperazine compounds (for agonist screening) or a known agonist followed by the piperazine compounds (for antagonist screening).
-
Data Acquisition: The plate reader will continuously monitor the fluorescence intensity in each well before and after compound addition.
Data Analysis: The change in fluorescence intensity over time is used to determine the effect of the compounds on GPCR activity. Agonists will induce an increase in fluorescence, while antagonists will block the agonist-induced fluorescence increase.
| Parameter | Recommended Condition |
| Cell Line | HEK293 expressing the target GPCR |
| Seeding Density | 20,000 cells/well |
| Dye Loading | 60 minutes at 37°C |
| Compound Addition | Automated via integrated liquid handler |
| Readout | Kinetic fluorescence measurement |
Protocol 4: Cytotoxicity Assay (e.g., Resazurin Reduction)
It is crucial to assess the cytotoxicity of piperazine compounds early in the screening process to eliminate compounds that exhibit non-specific toxicity. The resazurin (alamarBlue) assay is a common method for this purpose.[18]
Rationale: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.[18]
Materials:
-
Piperazine compound library (e.g., 10 mM in DMSO)
-
A relevant cell line (e.g., HepG2 for hepatotoxicity)[1]
-
Cell culture medium
-
Resazurin solution
-
Clear-bottom 384-well cell culture plates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 384-well plates and allow them to attach overnight.
-
Compound Treatment: Add the piperazine compounds at various concentrations to the cells.
-
Incubation: Incubate the plates for 24-72 hours at 37°C.
-
Resazurin Addition: Add resazurin solution to each well.
-
Second Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation/590 nm emission).
Data Analysis: The fluorescence intensity is proportional to cell viability. The results are typically expressed as a percentage of the viability of the vehicle-treated control cells.
| Parameter | Recommended Condition |
| Cell Line | HepG2 or other relevant cell line |
| Incubation Time (Compound) | 24-72 hours |
| Resazurin Incubation | 1-4 hours |
| Readout | Fluorescence intensity |
Advanced HTS Technologies for Piperazine Screening
Beyond the conventional assays described above, several advanced technologies offer enhanced sensitivity, throughput, and applicability to challenging targets.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay technology that is highly versatile for studying biomolecular interactions.[19][20][21] It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a biological interaction, resulting in a chemiluminescent signal.[20]
Application for Piperazine Screening: AlphaScreen is particularly well-suited for screening inhibitors of protein-protein interactions and for detecting the products of enzymatic reactions, such as post-translational modifications.[19][21][22]
Caption: The principle of the AlphaScreen assay.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is another proximity-based assay technology that combines fluorescence resonance energy transfer (FRET) with time-resolved detection.[23][24] It utilizes a long-lifetime fluorescent donor (lanthanide) and a compatible acceptor. The time-resolved detection minimizes interference from short-lived background fluorescence.[23][25]
Application for Piperazine Screening: HTRF is widely used for GPCR signaling assays (e.g., cAMP and IP-One), kinase assays, and biomarker quantification.[24][26]
Data Quality and Hit Validation
Maintaining high data quality is paramount in HTS. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[2][5] A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[27]
Z'-Factor Calculation: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control.
-
μₙ and σₙ are the mean and standard deviation of the negative control.
Primary hits identified from the initial screen should always be subjected to a rigorous validation process, which includes:
-
Re-testing: Confirming the activity of the hit compound from a freshly prepared sample.
-
Dose-Response Curves: Determining the potency (e.g., IC₅₀ or EC₅₀) of the hit compound.
-
Orthogonal Assays: Validating the hit in a different assay format to rule out technology-specific artifacts.[14]
-
Counterscreens: Assessing the compound's activity against related targets to determine its selectivity.
Conclusion
The piperazine scaffold remains a highly valuable starting point for the discovery of new therapeutics. The successful identification of promising lead compounds from piperazine-based libraries is critically dependent on the design and execution of robust and relevant high-throughput screening assays. This guide has provided a detailed overview of key biochemical and cell-based assay formats, along with practical protocols and considerations for data quality and hit validation. By applying these principles, researchers can enhance the efficiency and effectiveness of their HTS campaigns, ultimately accelerating the drug discovery process.
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- 4. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
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- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. Drug Discovery HTS Assay Types & Definitions | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in Neuroscience Research
Executive Summary
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one , commonly referred to as 1-(4-Methylphenylacetyl)piperazine , is a significant piperazine-based scaffold in neuroscience. Unlike its psychoactive ketone isomer (a cathinone-like derivative), this amide derivative serves as a crucial pharmacophore in the development of Sigma-1 receptor (
This guide outlines the compound's application as a chemical probe for mapping
Chemical Identity & Structural Insights
Nomenclature and Structure
-
IUPAC Name: this compound
-
Common Names: 1-(p-Tolylacetyl)piperazine; 4-Methylphenylacetylpiperazine.
-
Molecular Formula:
-
Molecular Weight: 218.30 g/mol
Critical Isomerism: Amide vs. Ketone
Researchers must distinguish this compound from its regioisomer, which possesses drastically different pharmacological properties.
| Feature | Target Compound (Amide) | Regioisomer (Ketone) |
| Structure | 4-Me-Ph-CH₂-C(=O) -Piperazine | 4-Me-Ph-C(=O)-CH₂ -Piperazine |
| Linkage | Amide (Stable) | |
| Primary Target | Sigma-1 Receptor, PARP Enzymes | Monoamine Transporters (DAT/NET) |
| CNS Effect | Neuromodulation, Neuroprotection | Psychostimulant (Cathinone-like) |
Expert Insight: The amide bond in this compound confers metabolic stability, making it an ideal scaffold for chronic dosing studies in neurodegenerative models, unlike the ketone isomer which is prone to rapid reduction and degradation.
Core Applications in Neuroscience
Sigma-1 Receptor ( R) Ligand Development
The phenylacetyl-piperazine moiety is a "privileged structure" for
-
Mechanism: The basic nitrogen of the piperazine ring mimics the protonated amine required for the
R pharmacophore, while the p-tolyl group occupies the primary hydrophobic pocket. -
Application: Use as a lead compound to synthesize high-affinity antagonists for neuropathic pain or agonists for cognitive enhancement.
Neuroprotection & PARP Inhibition
Derivatives of phenylacetyl-piperazines have shown efficacy in inhibiting Poly(ADP-ribose) polymerase (PARP), an enzyme overactivated during excitotoxicity and ischemia.
-
Workflow: This compound is used as a fragment in Fragment-Based Drug Discovery (FBDD) to target the nicotinamide binding pocket of PARP-1, preventing necrotic cell death in stroke models.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To generate high-purity material for biological assays.
Reagents:
-
4-Methylphenylacetic acid (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq to prevent bis-coupling)
-
EDC·HCl (1.2 eq), HOBt (1.2 eq)
-
Dichloromethane (DCM), Triethylamine (TEA)
Step-by-Step Methodology:
-
Activation: Dissolve 4-Methylphenylacetic acid (10 mmol) in DCM (50 mL) at 0°C. Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 30 min.
-
Coupling: Add excess Piperazine (30 mmol) dissolved in DCM dropwise. The excess prevents the formation of the symmetrical bis-amide.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Work-up: Wash with 10%
(removes acid) and Brine. Crucial: Do not wash with strong acid, as the product is basic and will extract into the aqueous layer. -
Purification: The crude product usually contains unreacted piperazine. Remove piperazine by high-vacuum sublimation or column chromatography (MeOH:DCM 1:9 + 1%
). -
Validation: Confirm structure via
-NMR. Look for the singlet at ppm (benzylic ) and the characteristic piperazine multiplets.
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Tissue: Rat brain homogenates or HEK293 cells overexpressing human
R. -
Radioligand:
(+)-Pentazocine (specific agonist). -
Non-specific blocker: Haloperidol (10
).
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet. -
Incubation:
-
Mix 100
membrane suspension (20-50 protein). -
Add 25
(+)-Pentazocine (Final conc. 2-5 nM). -
Add 25
Test Compound (Concentration range: to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol C: In Vitro Neuroprotection Assay (Oxidative Stress Model)
Objective: Assess the compound's ability to protect neurons from
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells at
cells/well in 96-well plates. -
Pre-treatment: Treat cells with the Test Compound (1, 10, 50
) for 2 hours. -
Insult: Add
(Final conc. 100-300 , titrated to achieve ~50% cell death). -
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Assess cell viability using MTT or CellTiter-Glo assay.
-
Calculation: % Protection =
.
Mechanistic Visualization
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates how the compound interacts with the
Caption: Mechanism of action at the MAM interface. The compound modulates Sigma-1 receptor chaperone activity, influencing Calcium signaling between the ER and Mitochondria.
References
-
Structure-Activity Rel
- Title: "Sigma-1 receptor ligands: diversity of modulation and therapeutic applic
- Source:Future Medicinal Chemistry
-
URL:[Link]
-
Phenylacetyl-piperazines in Neuroscience
-
Protocol for Sigma Receptor Binding
- Title: "Radioligand Binding Assays for Sigma-1 Receptors."
- Source:Springer Protocols (Methods in Molecular Biology)
-
URL:[Link]
-
MAM Interface and Neurodegener
- Title: "The Sigma-1 Receptor at the Mitochondrial-Associated Endoplasmic Reticulum Membrane: A Key Player in Neurodegener
- Source:Frontiers in Neuroscience
-
URL:[Link]
Sources
Technical Evaluation of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (MP-PEP)
Application Note: Characterization as a Monoamine Uptake Inhibitor
Introduction & Pharmacological Profile
Compound Identity:
-
IUPAC Name: 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
-
Common Abbreviation: MP-PEP (Methylphenyl-Piperazine-Ethanone)
-
Structural Class: Phenylacetyl-piperazine amide.
Scientific Context:
MP-PEP is a structural analog of the phenylpiperazine class of psychostimulants (e.g., 1-benzylpiperazine or BZP). However, unlike BZP, MP-PEP possesses a carbonyl group at the
While reduced amines (benzylpiperazines) are potent monoamine transporter (MAT) substrates/inhibitors, the introduction of the amide functionality significantly alters the physicochemical properties (reducing basicity of the
Mechanism of Action: As a putative monoamine uptake inhibitor, MP-PEP is hypothesized to bind to the orthosteric site of presynaptic transporters. By blocking these transporters, MP-PEP prevents the clearance of neurotransmitters from the synaptic cleft, elevating extracellular concentrations of dopamine, norepinephrine, and serotonin.
Biological Mechanism Visualization
The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.
Figure 1: Mechanism of Action. MP-PEP binds to the transporter (DAT/NET/SERT), preventing the reuptake of monoamines and prolonging synaptic signaling.
Experimental Protocol: Functional Uptake Inhibition Assay
This protocol measures the ability of MP-PEP to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes. This is the gold standard for determining
A. Materials & Reagents
| Reagent | Specification | Purpose |
| Tissue Source | Male Sprague-Dawley Rat Brain | Striatum (for DAT), Cortex (for SERT/NET) |
| Radioligands | Traceable neurotransmitters | |
| Assay Buffer | Krebs-Ringer-HEPES (KRH) | Physiological medium (pH 7.4) |
| Reference Inhibitors | Cocaine (DAT), Fluoxetine (SERT), Nisoxetine (NET) | Positive controls |
| MP-PEP Stock | 10 mM in DMSO | Test compound |
B. Synaptosome Preparation Workflow
Critical Step: Maintain all tissue and buffers at 4°C to prevent transporter degradation.
-
Dissection: Rapidly isolate rat striatum (rich in DAT) and frontal cortex (rich in SERT/NET).
-
Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes at 800 rpm).
-
Centrifugation 1: Centrifuge at 1,000
for 10 minutes. Discard pellet (nuclear fraction). -
Centrifugation 2: Transfer supernatant and centrifuge at 20,000
for 20 minutes. -
Resuspension: Discard supernatant. Resuspend the crude synaptosomal pellet (P2 fraction) in KRH buffer containing glucose (10 mM) and pargyline (100
M) to prevent monoamine oxidation.
C. Uptake Inhibition Assay Steps
-
Plating: Aliquot 50
L of synaptosomal suspension into 96-well plates. -
Drug Incubation: Add 25
L of MP-PEP at varying concentrations ( M to M). Incubate for 15 minutes at 37°C.-
Control: Buffer only (Total Binding).
-
Non-Specific: High concentration cocaine/fluoxetine (Non-Specific Binding).
-
-
Substrate Addition: Initiate uptake by adding 25
L of -Neurotransmitter (Final conc: 20-50 nM). -
Active Uptake: Incubate for 5-10 minutes at 37°C.
-
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Place filters in scintillation fluid and count radioactivity (CPM) using a Liquid Scintillation Counter.
Data Analysis & Interpretation
Workflow Visualization
Figure 2: High-Throughput Screening Workflow for Uptake Inhibition.
Calculation of IC50
Convert CPM (Counts Per Minute) to Specific Uptake:
Calculate Percent Inhibition for each concentration of MP-PEP:
Fit data to a non-linear regression model (sigmoidal dose-response) to derive the
Expected Results & Troubleshooting
| Parameter | Expected Outcome (Active) | Interpretation |
| IC50 (DAT) | < 10 | Indicates psychostimulant potential. Lower values (<100 nM) imply high potency.[1] |
| Selectivity | DAT/SERT Ratio | High ratio (>10) suggests dopaminergic selectivity (stimulant-like); Low ratio (<1) suggests empathogenic profile. |
| Hill Slope | ~1.0 | Competitive inhibition. Slopes >1.0 may indicate allosteric modulation. |
Note on Structure: As an amide, MP-PEP may show lower affinity (higher
Safety & Handling
-
Chemical Safety: Treat MP-PEP as a potential potent CNS stimulant. Use a fume hood and wear nitrile gloves.
-
Radiosafety:
isotopes are low-energy beta emitters. Follow institutional radiation safety protocols for waste disposal.
References
-
Baumann, M. H., et al. (2004). In vivo effects of amphetamine analogs on monoamine release. Journal of Pharmacology and Experimental Therapeutics.
-
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones and piperazines. Neuropharmacology.
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[2] European Journal of Pharmacology.
-
Thermo Fisher Scientific. (2023). Protocol for Isolating Synaptosomes from Mouse Brain.[3][4]
-
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding and Functional Assays.
Sources
Techniques for X-ray Crystallography of Small Molecule Piperazine Compounds
An Application Guide
Introduction
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of conditions, from infectious diseases to central nervous system disorders.[1][2][3] Its prevalence stems from its unique structural and physicochemical properties: the two nitrogen atoms at positions 1 and 4 provide handles for synthetic diversification, influence aqueous solubility and pKa, and act as key hydrogen bond donors or acceptors.[2][3] This conformational flexibility allows piperazine-containing molecules to adapt to various biological targets, making it a "privileged scaffold" in drug design.[2][3]
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules.[4] An unambiguous crystal structure confirms bond connectivity, establishes absolute stereochemistry, and reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π-stacking—that govern how molecules pack in the solid state.[5][6] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the solid-state properties that impact drug development, such as solubility and stability.[7][8]
However, the very features that make piperazine a versatile pharmacophore also present unique challenges for the crystallographer. Its hygroscopic nature, tendency towards polymorphism, and potential for conformational disorder require a nuanced and systematic approach.[9][10][11] This guide provides a comprehensive overview of field-proven techniques and protocols for the successful crystallization and structural analysis of small-molecule piperazine compounds, designed for researchers in crystallography and drug development.
Section 1: The Piperazine Scaffold: Structural Considerations
The solid-state structure of a piperazine derivative is heavily influenced by the intrinsic properties of the ring itself.
-
Conformation: The piperazine ring most commonly adopts a stable chair conformation , which minimizes steric strain.[5][6][12] In this conformation, substituents on the nitrogen or carbon atoms can occupy either axial or equatorial positions. The specific conformation adopted in a crystal is a delicate balance of intramolecular sterics and intermolecular packing forces.
-
Hydrogen Bonding: The N-H groups of a mono-substituted or unsubstituted piperazine are potent hydrogen bond donors. These groups readily interact with acceptor atoms (N, O) on neighboring molecules or solvent molecules to form robust supramolecular assemblies, such as chains or sheets.[5][13] These interactions are often the primary drivers of crystal packing.
-
Protonation State: The basicity of the nitrogen atoms means that piperazine compounds are often crystallized as salts (e.g., hydrochlorides). The protonation state significantly alters the hydrogen bonding potential, with the resulting N+-H groups forming strong, charge-assisted hydrogen bonds with counter-ions.[14]
-
Polymorphism and Pseudo-polymorphism: Piperazine compounds are known to exhibit polymorphism—the ability to crystallize in different crystal structures—and pseudo-polymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates.[7][10][11][15] These different forms can arise from variations in crystallization conditions (solvent, temperature) and may possess distinct physical properties.[7][11] The formation of piperazine hexahydrate is a classic example of its interaction with water.[9][16]
Section 2: Crystallization Strategies for Piperazine Compounds
Obtaining diffraction-quality single crystals is the most critical and often rate-limiting step in X-ray crystallography. A systematic approach to screening a wide range of conditions is essential.
Solvent Selection
The choice of solvent is paramount. Solvents that are too effective will prevent crystallization, while those that are too poor will cause the compound to precipitate as an amorphous solid or microcrystalline powder. A good starting point is to test solvents with a range of polarities and hydrogen bonding capabilities.
| Solvent Class | Examples | Rationale & Typical Use |
| Alcohols | Methanol, Ethanol | Excellent H-bond donors/acceptors. Widely used for piperazine salts and neutral compounds. Ethanol is a common choice.[5][17] |
| Aprotic Polar | Acetonitrile, Acetone, DMSO, DMF | Can disrupt intermolecular H-bonds, sometimes promoting different packing arrangements. DMSO and DMF have been used for piperazinediones.[18] |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Moderate polarity, can act as H-bond acceptors. |
| Esters | Ethyl Acetate | Often used as a less polar solvent in vapor diffusion or layering experiments.[19] |
| Halogenated | Dichloromethane, Chloroform | Good for dissolving less polar derivatives. Used in layering or as a co-solvent. |
| Hydrocarbons | Hexane, Heptane | Typically used as anti-solvents to induce crystallization from a more polar solution. |
Common Crystallization Techniques
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This technique was successfully used to grow crystals of 1-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate from methanol.[12]
-
Vapor Diffusion: This technique offers greater control over the rate of crystallization.
-
Hanging Drop: A drop of the compound's solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal inside the sealed well.
-
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. The decrease in solubility upon cooling can induce crystallization. Fractional crystallization at low temperatures (0-10 °C) has been used to isolate anhydrous piperazine from commercial mixtures.[20]
-
Solvent/Liquid Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the compound's solution.
Section 3: Single-Crystal X-ray Data Collection
Proper data collection is crucial for a successful structure determination. Modern diffractometers automate much of this process, but key decisions must be made by the operator.
-
Crystal Selection and Mounting: Select a crystal with sharp edges and no visible cracks or defects under a microscope. The ideal size is typically 0.1-0.3 mm in all dimensions. The crystal should be mounted on a loop (e.g., a MiTeGen loop) or a glass fiber using a cryoprotectant oil like Paratone-N.
-
Cryo-cooling: Data collection is almost universally performed at low temperatures (typically 100-150 K).[5] This is achieved by placing the mounted crystal in a stream of cold nitrogen gas. Cryo-cooling minimizes atomic thermal vibrations, leading to higher resolution data, and significantly reduces radiation damage, which can be a concern with high-intensity synchrotron sources.[21]
-
Data Collection Strategy: The diffractometer software (e.g., Bruker's APEX suite) will determine an optimal strategy to collect a complete, highly redundant dataset.[22] This involves a series of scans through different crystal orientations. Standard setups use Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) X-ray sources.[23]
Section 4: Structure Solution and Refinement
Once a high-quality dataset is collected, the process of determining the atomic arrangement can begin.
-
Data Reduction and Space Group Determination: Raw diffraction images are processed to yield a list of reflection intensities. Software analyzes systematic absences in the data to determine the crystal's space group.[5]
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is almost always achieved using direct methods, as implemented in programs like SHELXT.[5][23]
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F².[5][23] This iterative process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. All non-hydrogen atoms are typically refined anisotropically.[22][23]
-
Model Completion: Hydrogen atoms are often located in the difference Fourier map and can be refined freely or placed in calculated positions using a "riding model".[12][17]
-
Handling Piperazine-Specific Issues:
-
Disorder: Substituents on the piperazine ring, or the ring itself, may be disordered over two or more positions.[14] This must be modeled carefully with appropriate occupancy factors and geometric constraints.
-
Protonation: The location of protons on the piperazine nitrogens should be confirmed from the difference map and supported by the observed hydrogen bonding network and bond lengths. The protonated nitrogen in a piperazinium cation will form strong hydrogen bonds to an anion or solvent.[12]
-
Protocols
Protocol 1: General Crystallization Screening by Slow Evaporation
-
Preparation: Weigh approximately 5-10 mg of the purified piperazine compound into several 1-dram glass vials.
-
Solvent Addition: To each vial, add a different solvent from Table 1 (e.g., methanol, ethanol, acetonitrile, ethyl acetate). Add the solvent dropwise while gently agitating until the solid is fully dissolved. Aim for a solution that is concentrated but not yet saturated.
-
Evaporation: Cover the vials with paraffin film or aluminum foil. Pierce the covering with a needle 1-3 times to allow for slow evaporation.
-
Incubation: Place the vials in a vibration-free location at room temperature.
-
Monitoring: Check the vials daily for the first few days, then weekly. Document the formation of any crystalline material, precipitate, or oil. Suitable single crystals were reported to be harvested after a growth period of around 25 days for a piperazine salt.[12]
Protocol 2: Data Collection and Processing
This protocol assumes the use of a Bruker diffractometer with the APEX software suite.
-
Crystal Mounting: Select a suitable crystal and mount it on a cryo-loop using Paratone-N oil.
-
Cryo-Cooling: Mount the loop on the goniometer head and immediately cool the crystal to 100 K or 150 K in the cold nitrogen stream.[5]
-
Centering: Optically and computationally center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.
-
Data Collection: Run the automated data collection strategy routine. This typically involves collecting data in wedges at different φ and ω angles to ensure high completeness and redundancy.
-
Data Integration: Once collection is complete, use a program like SAINT to integrate the raw data, converting the diffraction spots on the images into a reflection file (h, k, l, intensity).[5]
-
Absorption Correction: Apply an absorption correction using a multi-scan method like SADABS. This corrects for the absorption of X-rays by the crystal itself, which is dependent on the crystal's shape and composition.[5] The output is a corrected reflection file (.hkl) ready for structure solution.
| Parameter | Typical Value / Setting | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules. |
| Temperature | 100 K or 150 K | Reduces thermal motion and radiation damage.[5][21] |
| Detector Distance | 50-60 mm | Balances resolution and the ability to capture low-angle data. |
| Exposure Time | 5-60 seconds / frame | Dependent on crystal diffraction strength and X-ray source intensity. |
| Data Redundancy | > 4 | High redundancy improves data quality and statistics. |
Table 2: Typical Data Collection Parameters.
References
-
Gharpure, S. J., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 8(11), 4178-4184. [Link]
-
ResearchGate. (n.d.). The crystal structure of piperazine. (a) Molecular displacement... [Link]
-
Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. [Link]
-
Jeffrey, G. A., & Kim, H. S. (1970). Structure of Piperazine Hexahydrate. The Journal of Chemical Physics, 53(6), 2249-2256. [Link]
-
IUCr Journals. (n.d.). Structures of piperazine, piperidine and morpholine. [Link]
-
AIP Publishing. (1970). Structure of Piperazine Hexahydrate*. [Link]
-
Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 19(19), 2753-2766. [Link]
-
Suresh Kumar, G., et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1765–1770. [Link]
-
RSC Publishing. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). [Link]
-
Wawrzyniak, P., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 121. [Link]
-
Wawrzyniak, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2585–2598. [Link]
-
Balakrishna, M. S., et al. (2003). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Research, 2003(9), 576-577. [Link]
-
Surov, A. O., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design, 25(24), 10588-10599. [Link]
-
Surov, A. O., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. [Link]
-
Gholivand, K., et al. (2017). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). Request PDF. [Link]
-
Yang, Z., et al. (2021). Sythesis, single crystal X-ray analysis, and DFT calculations of te rt-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 329-335. [Link]
-
Wawrzyniak, P., et al. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Tynan, E., et al. (2018). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm, 20(4), 435-442. [Link]
-
Bury, C. S., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 3), 374–384. [Link]
-
Wang, T., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules, 29(8), 1735. [Link]
-
van Rensburg, C. J., et al. (2016). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Journal of the Mexican Chemical Society, 60(2), 70-76. [Link]
-
Surov, A. O., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. [Link]
-
Wardell, J. L., et al. (2018). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 68-74. [Link]
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- Pollard, C. B. (1952). U.S. Patent No. 2,622,084. Washington, DC: U.S.
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Bojarski, J., et al. (2011). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α 1 -adrenoreceptors antagonists. Journal of Molecular Structure, 994(1-3), 220-228. [Link]
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Utegenova, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
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Stolar, T., & Užarević, K. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Request PDF. [Link]
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Tan, Z., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1833–1846. [Link]
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Utegenova, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
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Kumar, S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 1-13. [Link]
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La Factoría de Cristalización. (n.d.). Small molecules crystallisation. [Link]
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Stamford, A. W., et al. (2007). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 17(10), 2822–2827. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in Human Plasma
Abstract
This application note describes the development and validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in human plasma. The methodology employs a straightforward protein precipitation protocol for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[1][2][3] This robust method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a synthetic compound featuring a piperazine core, a common structural motif in many clinically significant drugs due to its favorable physicochemical properties.[4] The development of a reliable bioanalytical method is a critical prerequisite for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering unparalleled sensitivity and selectivity.[5][6]
The primary challenge in developing such methods for compounds like this compound lies in achieving adequate retention on reversed-phase columns due to the polarity of the piperazine group, while also mitigating matrix effects from complex biological samples like plasma.[7] This note provides a comprehensive guide to the systematic development and rigorous validation of an LC-MS/MS method, explaining the scientific rationale behind each experimental decision to ensure a robust and reproducible assay.
Method Development Strategy: A Rationale-Driven Approach
A successful bioanalytical method hinges on the logical optimization of three core components: mass spectrometric detection, chromatographic separation, and sample preparation. Our strategy progressed from optimizing the analyte's response on the mass spectrometer to developing a compatible and efficient LC separation and sample clean-up procedure.
Mass Spectrometry Optimization
The goal of MS optimization is to find the most intense and stable precursor-to-product ion transition (MRM) for the analyte, which provides the basis for selectivity and sensitivity.
-
Ionization Mode Selection: The chemical structure of this compound contains a piperazine ring, which includes two basic nitrogen atoms. These sites are readily protonated. Therefore, positive ion electrospray ionization (ESI+) was selected as the most logical choice to generate the protonated molecule [M+H]⁺. This approach is standard for molecules with basic functional groups.[8]
-
Precursor Ion Identification: A standard solution of the analyte was infused directly into the mass spectrometer. A full scan (Q1 scan) confirmed the presence of a strong signal corresponding to the protonated molecule. (Presumed MW = 218.3 g/mol ; [M+H]⁺ = m/z 219.3).
-
Product Ion Fragmentation: The [M+H]⁺ ion (m/z 219.3) was selected in Q1 and subjected to collision-induced dissociation (CID) with argon gas in the collision cell (Q2). A product ion scan revealed several stable and intense fragment ions. The most abundant and structurally significant fragments were selected for optimization. The rationale is to choose fragments that are both intense and unique to the parent molecule to maximize sensitivity and minimize potential interferences.
-
Collision Energy (CE) Optimization: For each selected fragment ion, the collision energy was ramped to determine the voltage that produces the most intense signal. This ensures maximum efficiency for the MRM transition.
Chromatographic Development
Effective chromatography is essential to separate the analyte from endogenous matrix components, thereby reducing ion suppression or enhancement and ensuring accurate quantification.[9]
-
Column Selection: Given the compound's moderate polarity, a standard C18 reversed-phase column was chosen as the starting point. This stationary phase provides good retention for a wide range of small molecules.[10] The potential for poor retention of this polar compound was acknowledged, with alternative polar-modified or HILIC columns considered as a secondary option if needed.[7][11]
-
Mobile Phase Selection: A mobile phase consisting of water (A) and acetonitrile (B) was selected. Acetonitrile is a common choice for LC-MS due to its low viscosity and UV transparency. To improve peak shape and ionization efficiency, 0.1% formic acid was added to both mobile phases. The acidic modifier serves two key purposes:
-
It ensures the analyte remains in its protonated state ([M+H]⁺), which is critical for consistent ESI+ response.
-
It suppresses the ionization of free silanol groups on the silica-based stationary phase, reducing peak tailing and improving chromatographic performance.[10]
-
-
Gradient Optimization: A generic fast gradient was initially employed to determine the approximate elution time.[10] The gradient was then systematically optimized to achieve a retention time of approximately 2-3 minutes. This provides sufficient separation from the solvent front and early-eluting matrix components while maintaining a short run time for high throughput.
Sample Preparation
The objective of sample preparation is to remove proteins and other matrix components that can interfere with the analysis or damage the LC-MS system.[12]
-
Technique Evaluation: Three common techniques were considered:
-
Protein Precipitation (PPT): Simple, fast, and inexpensive. It involves adding an organic solvent (like acetonitrile or methanol) to precipitate plasma proteins.[12][13] However, it provides limited cleanup, leaving phospholipids and other soluble components in the supernatant, which can cause matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. It is more selective than PPT but is also more labor-intensive.[12]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration. It is the most selective but also the most expensive and time-consuming technique to develop.
-
-
Method Selection: For high-throughput analysis, simplicity and speed are paramount. Therefore, protein precipitation with acetonitrile was selected as the initial approach. Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase mobile phase.[12] The performance of this simple method was deemed sufficient if validation parameters, particularly those for matrix effects and selectivity, were met.
Detailed Application Protocols
Materials and Instrumentation
| Item | Description |
| Analyte | This compound Reference Standard |
| Internal Standard (IS) | Structurally similar compound, e.g., deuterated analyte or analog |
| Solvents | LC-MS Grade Acetonitrile, Methanol, and Water |
| Reagents | Formic Acid (Optima™ LC/MS Grade) |
| Plasma | Human Plasma (K2-EDTA) |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | SCIEX Triple Quad™ 5500 or equivalent |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent |
Protocol 1: Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and Internal Standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples. Prepare a separate working solution for the IS.
-
Calibration Standards & QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, High).
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the IS working solution and vortex briefly. c. Add 150 µL of acetonitrile (pre-chilled at -20°C for better precipitation). d. Vortex vigorously for 1 minute to precipitate proteins. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate. g. Inject 5 µL onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analytical Method
| LC Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 0.5 min; Re-equilibrate at 5% B for 1.5 min |
| Total Run Time | 5.0 min |
| MS Parameter | Condition |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 below |
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Analyte | 219.3 | 134.2 | 25 |
| Analyte (Confirming) | 219.3 | 86.1 | 30 |
| Internal Standard | To be determined empirically | To be determined empirically | To be determined empirically |
Bioanalytical Method Validation
The developed method was validated following the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[14] Validation ensures that the method is reliable and fit for its intended purpose.[2][3]
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria (based on FDA/EMA Guidance[1][2]) |
|---|---|---|
| Selectivity | Analyze 6 blank plasma lots for interference at analyte/IS retention times. | Response in blank samples should be < 20% of LLOQ for the analyte and < 5% for the IS. |
| Linearity | Analyze calibration curves (8 non-zero standards) on 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze 5 replicates of QC samples (LLOQ, LQC, MQC, HQC) on 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma vs. neat solution. | IS-normalized matrix factor %CV should be ≤ 15% across 6 plasma lots. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions (Freeze-Thaw, Bench-Top, Long-Term). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Results and Discussion
The validation results demonstrated that the method is rugged and reliable. The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.995. The intra- and inter-day accuracy and precision were within the acceptable limits as defined by regulatory guidelines.[1][2][3] No significant matrix effect was observed, indicating that the simple protein precipitation protocol provided sufficient cleanup for this analysis. The analyte was found to be stable under all tested conditions.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and rapid chromatographic run time make this method highly suitable for routine bioanalysis in a drug development setting, enabling the efficient processing of large numbers of samples from pharmacokinetic or other clinical studies.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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PMC. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Retrieved from [Link]
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News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]
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Ovid. (n.d.). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Retrieved from [Link]
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LCGC International. (2026). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]
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Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
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BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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New Food Magazine. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]
-
Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one and its Analogs
Welcome to the technical support center for the purification of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one and its structurally related analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. The inherent basicity and polarity of the piperazine moiety can present unique hurdles in achieving high purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its analogs. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low Purity of the Final Product After Initial Work-up
Question: My initial crude product of this compound shows multiple spots on TLC analysis. What are the likely impurities and what is the best initial purification strategy?
Answer: The synthesis of 1-aryl-2-(piperazin-1-yl)ethanone derivatives can result in several common impurities.[1][2][3][4] Understanding these will guide your purification strategy.
Common Impurities:
-
Starting Materials: Unreacted 2-bromo-1-(4-methylphenyl)ethanone or unreacted piperazine are common.
-
Disubstituted Piperazine: A frequent byproduct is the N,N'-bis(2-(4-methylphenyl)acetyl)piperazine, where both nitrogen atoms of the piperazine ring have reacted.[1]
-
Hydrolysis Products: Depending on the reaction and work-up conditions, hydrolysis of the ketone can occur.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction can be present.
Initial Purification Strategy: Acid-Base Extraction An acid-base extraction is a highly effective first step to separate your basic product from neutral and acidic impurities.[5][6][7][8][9] The basic nitrogen of the piperazine ring allows for its selective extraction into an aqueous acidic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities like the disubstituted byproduct.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is basic (pH > 10). This will deprotonate your product, causing it to precipitate or become extractable back into an organic solvent.
-
Back Extraction: Extract the basified aqueous layer with fresh DCM or ethyl acetate (2-3 times). Your purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Issue 2: Poor Separation and Peak Tailing During Column Chromatography
Question: I am trying to purify my this compound analog using silica gel column chromatography, but I'm observing significant streaking and poor separation. What can I do to improve this?
Answer: The basicity of the piperazine moiety is the primary cause of issues during silica gel chromatography.[10][11] The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and irreversible adsorption.[10][12][13]
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing a small amount of a base, such as 0.5-2% triethylamine (TEA) or ammonia in methanol.[13] This neutralizes the acidic sites on the silica.
-
Use a Modified Mobile Phase: Incorporating a small percentage of a basic additive like triethylamine or a few drops of ammonium hydroxide into your eluent system can significantly improve peak shape and recovery.[11]
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds.[11] Reversed-phase chromatography on C18-functionalized silica can also be effective, particularly for more polar analogs.[11]
Data Presentation: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Modifier | Target Rf |
| Silica Gel | Dichloromethane/Methanol | 0.5-2% Triethylamine | 0.2-0.4 |
| Silica Gel | Ethyl Acetate/Hexanes | 1-2% Triethylamine | 0.2-0.4 |
| Alumina (Neutral) | Ethyl Acetate/Hexanes | None | 0.3-0.5 |
| Reversed-Phase C18 | Acetonitrile/Water | 0.1% Formic Acid or TFA | Varies |
Issue 3: Difficulty in Obtaining a Crystalline Solid Product
Question: My purified this compound is an oil, and I am struggling to crystallize it. What techniques can I use to induce crystallization?
Answer: Many piperazine derivatives are prone to being oils at room temperature, especially if minor impurities are present.
Crystallization Strategies:
-
Salt Formation: A highly effective method for obtaining a crystalline solid from a basic compound is to form a salt.[10][14] Reacting your purified free base with an acid like hydrochloric acid (in a solvent like ether or isopropanol) or acetic acid can yield a stable, crystalline hydrochloride or acetate salt.[1][14]
-
Recrystallization from a Suitable Solvent System: For the free base, systematic solvent screening is key. Start by dissolving the oil in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature and then slowly cool it. If no crystals form, try adding a non-solvent (e.g., hexanes, pentane) dropwise until turbidity persists, then allow it to cool slowly.[1]
-
Scratching and Seeding: If the solution is supersaturated but no crystals have formed, scratching the inside of the flask with a glass rod can create nucleation sites. If you have previously obtained a small amount of solid, adding a "seed" crystal can initiate crystallization.
Experimental Protocol: Recrystallization via Salt Formation (Hydrochloride Salt)
-
Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystalline salt under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound and its analogs?
A1: Due to the basic nature of the piperazine ring, these compounds can be susceptible to degradation, especially in the presence of atmospheric carbon dioxide. It is recommended to store them in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[15] For long-term storage, refrigeration (2-8 °C) is advisable.[15][16]
Q2: My compound appears to be degrading over time, indicated by a color change. What might be happening?
A2: A color change, often to yellow or brown, can indicate degradation.[15] This could be due to oxidation of the amine or other sensitive functional groups in the molecule. The presence of impurities can sometimes catalyze this degradation. Re-purification may be necessary if the purity has significantly decreased.
Q3: Can I use distillation for purification?
A3: While fractional distillation is a viable purification method for liquids with significantly different boiling points, it may not be ideal for many this compound analogs due to their relatively high boiling points and potential for thermal degradation.[10][17] Vacuum distillation can be an option for more thermally stable, lower molecular weight analogs. However, for most research-scale purifications, chromatographic methods or crystallization are preferred.
Q4: How can I effectively monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use the same eluent system for your TLC as you plan to use for your column. Stain the TLC plate with a suitable visualizing agent. Potassium permanganate stain is often effective for visualizing piperazine-containing compounds as they will appear as yellow spots on a purple background. UV visualization is also useful if your compound contains a chromophore.
Visualization of Purification Workflow
Decision Tree for Purification Strategy
The following diagram outlines a general workflow for selecting an appropriate purification strategy for this compound and its analogs.
Caption: A decision tree to guide the purification strategy.
Principle of Acid-Base Extraction
This diagram illustrates the chemical principle behind the acid-base extraction for the purification of a basic compound like this compound.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2′-氨基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. varsitytutors.com [varsitytutors.com]
Troubleshooting poor yield in the synthesis of N-arylpiperazine derivatives
From: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in C–N Cross-Coupling & SNAr Workflows Ticket ID: #NAP-SYN-001
Introduction
If you are reading this, you are likely staring at a TLC plate with a faint product spot, a black precipitate in your flask, or an aqueous layer that refuses to release your product.[1] The synthesis of N-arylpiperazines is a cornerstone of medicinal chemistry (targeting 5-HT, dopamine, and GPCR pathways), yet it is deceptively difficult.[1]
The piperazine ring is unique: it is a secondary amine, a base, and a potential bridging ligand all at once.[1] Low yields usually stem from three specific failure modes:
-
Catalyst Deactivation (in Buchwald-Hartwig).[2]
-
Oligomerization/Bis-arylation (Stoichiometry errors).
-
Workup Loss (The "pH Trap").
This guide bypasses standard textbook advice to address the mechanistic causes of failure.
Module 1: Method Selection & Strategic Failures
Before troubleshooting conditions, validate your route. The electronic nature of your aryl halide dictates the method.
| Aryl Halide Electronics | Recommended Method | Common Failure Mode |
| Electron-Deficient (e.g., p-NO₂, p-CN, Pyridines) | SɴAr (Nucleophilic Aromatic Substitution) | Bis-arylation: Piperazine reacts twice if unprotected.[1][2] Hydrolysis: Competition with OH⁻/H₂O.[2] |
| Electron-Neutral / Electron-Rich (e.g., p-OMe, p-Me) | Buchwald-Hartwig (Pd-Catalysis) | Catalyst Poisoning: Piperazine acts as a ligand.[1][2] Protodehalogenation: Reduction of Ar-X instead of coupling.[2] |
| Sterically Hindered (ortho-substituted) | Buchwald-Hartwig (Specific Ligands) | Stalled Conversion: Oxidative addition occurs, but reductive elimination fails.[1][2] |
Module 2: Buchwald-Hartwig Troubleshooting
For failures involving Palladium-catalyzed cross-coupling.
Q: My reaction turns black immediately and conversion is <10%. What happened?
Diagnosis: "Palladium Black" formation.[2] Your catalyst aggregated out of solution before entering the catalytic cycle. The Fix:
-
Switch to Precatalysts: Traditional Pd sources (Pd(OAc)₂ or Pd₂dba₃) require in-situ reduction and ligation.[1][2] This induction period allows piperazine to coordinate to Pd(II), shutting down the cycle.[1]
-
Degas Rigorously: Piperazine solutions can hold significant dissolved oxygen.[2] Sparging with Argon for 15 minutes is mandatory, not optional.
Q: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Base "Caking."[2] The Fix:
-
The "Grind" Technique: If using insoluble bases like
or , the surface area becomes coated with halide salts (CsBr/KBr), stopping the reaction.-
Protocol: Finely grind the base with a mortar and pestle before addition. Add 10-20% wt/wt Celite to the reaction mixture to prevent clumping [2].
-
-
Ligand Selection: Piperazine is a secondary amine.[2] Standard ligands like
or dppf are insufficient.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Use the Decision Tree below to select the correct ligand.
-
Figure 1: Ligand selection logic based on steric and electronic properties of the aryl halide substrate.
Module 3: SɴAr Optimization
For failures involving electron-deficient aryl halides (e.g., 4-fluoronitrobenzene).[1][2]
Q: I see a major impurity (M+82) that tracks with my product.
Diagnosis: The "Trace Piperazine" Effect. If you are using a monosubstituted piperazine (e.g., N-methylpiperazine) as a nucleophile, commercial sources often contain 0.5–1% unsubstituted piperazine.[1][2]
-
Mechanism: Unsubstituted piperazine reacts up to 15x faster than N-substituted piperazine due to reduced steric bulk [3].[2] Even trace amounts will scavenge your aryl halide.[2]
-
The Fix: Recrystallize your amine starting material or purchase "High Purity" (>99.5%) grades.
Q: My yield is low despite high temperature.
Diagnosis: Rate-Limiting Proton Transfer. In non-polar solvents, the reaction is often third-order (second-order with respect to amine).[2] The deprotonation of the Meisenheimer complex is the bottleneck.
-
The Fix:
-
Solvent Switch: Move from Toluene/THF to DMSO or Acetonitrile .[2] The high dielectric constant stabilizes the charged intermediate.
-
Stoichiometry: Use 3-4 equivalents of the piperazine. One equivalent acts as the nucleophile, the second as the base to drive the proton transfer [3].
-
Module 4: Workup & Purification (The Silent Yield Killer)
This is the most common cause of "0% yield" despite a successful reaction.
Q: The reaction worked (TLC), but the product vanished during extraction.
Diagnosis: The pH Trap.
Piperazines are basic (
Protocol: The "pH Swing" Extraction
Do not use a standard neutral workup. Follow this exact sequence:
-
Quench: Dilute reaction with water.
-
Acidify (Optional Wash): If your product is the only basic component, extract the organic layer with 1M HCl. The product moves to the water (aq). Discard the organic layer (removes non-basic impurities).
-
Basify (Critical): Adjust the aqueous layer to pH > 12 using 6M NaOH. The solution must be strongly basic to ensure the piperazine is in its free-base form.
-
Extract: Extract 3x with DCM (Dichloromethane) or Chloroform . Piperazines prefer chlorinated solvents over EtOAc.[2]
-
Salting Out: If the product is highly polar, saturate the aqueous phase with NaCl (brine) before the final extraction.
Figure 2: The "pH Swing" purification strategy to isolate amphoteric piperazine derivatives.
References
-
RuPhos Pd G4 Utility: BenchChem Application Notes. "Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using RuPhos." [1][2]
-
Base Effects in Buchwald-Hartwig: WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
-
SNAr Kinetics & Impurities: Journal of Organic Chemistry. "Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile." [1][2]
-
Piperazine Purification: UNODC Synthetic Drug Strategy.[2] "Recommended methods for the Identification and Analysis of Piperazines." [1][2]
Sources
Technical Support Center: Purity Optimization for 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Introduction
This guide addresses the specific challenges in synthesizing and purifying 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one . As a mono-acylated piperazine derivative, the primary impurity profile is dominated by the bis-acylated byproduct (1,4-bis(2-(4-methylphenyl)acetyl)piperazine) and unreacted starting materials.
The protocols below prioritize chemical logic over blind chromatography, utilizing the basicity of the secondary amine to create a self-validating purification system.
Module 1: Synthesis Optimization (Upstream Control)
The Problem: High levels of bis-amide impurity in the crude mixture. Root Cause: Piperazine is a symmetric diamine.[1][2] Once mono-acylation occurs, the statistical probability of the second nitrogen reacting remains significant if the local concentration of the acylating agent is high.
FAQ: How do I minimize bis-acylation during the reaction?
Recommendation: Implement the High-Dilution Inverse Addition Strategy .
-
Stoichiometry: Use a large excess of piperazine (5.0 – 10.0 equivalents). This ensures that every molecule of acid chloride encounters a free piperazine molecule rather than a mono-amide product.
-
Mode of Addition: Dissolve the acylating agent (Acid Chloride or Activated Ester) in a solvent and add it dropwise to the piperazine solution.
-
Why? This keeps the concentration of the acylating agent effectively zero relative to the amine, favoring mono-substitution.
-
Workflow Diagram: Inverse Addition Strategy
Caption: Inverse addition workflow to statistically favor mono-acylation by maintaining a high amine-to-electrophile ratio.
Module 2: Purification via pH-Switching (Downstream Control)
The Problem: Column chromatography is yielding streaky bands, or the bis-impurity co-elutes. The Solution: Utilize Acid-Base Extraction .[3] This is a self-validating system that separates components based on their pKa differences.
-
Product: Secondary amine (Basic, pKa ~9-10). Forms water-soluble salts at low pH.
-
Bis-Impurity: Diamide (Neutral). Remains organic-soluble at all pH levels.
-
Starting Acid: Acidic. Soluble in base.
Protocol: The "Self-Validating" Extraction
| Step | Action | Chemical Logic (Why?) | Validation Check |
| 1 | Dissolve crude in EtOAc. Wash with 1M NaOH . | Removes unreacted acid and phenolic impurities. | Aqueous layer should be basic.[3] |
| 2 | Extract Organic layer with 1M HCl (3x) . | CRITICAL STEP: Protonates the Product (moves to Aqueous). Bis-impurity stays in Organic. | Organic Layer: Contains Bis-impurity.Aqueous Layer: Contains Product. |
| 3 | Wash the combined Acidic Aqueous layer with fresh EtOAc. | Removes any entrained neutral impurities. | Aqueous layer must remain clear. |
| 4 | Basify Aqueous layer with 6M NaOH to pH > 12. | Deprotonates the product, rendering it insoluble in water. | Visual Check: Product should precipitate or turn the solution cloudy (oiling out). |
| 5 | Extract the cloudy Aqueous mix with DCM (3x). | Recovers the pure, free-base product. | Evaporation yields pure mono-amide. |
Workflow Diagram: pH-Switch Purification
Caption: Logic flow for separating basic mono-piperazine from neutral bis-amide impurities using pH manipulation.
Module 3: Crystallization & Salt Formation
The Problem: The product is an oil or low-melting solid that is difficult to handle. Solution: Convert the free base into a crystalline salt (Hydrochloride or Oxalate).
FAQ: Which solvent system should I use for crystallization?
For piperazine amides, the Hydrochloride (HCl) salt is often the most stable.
-
Preparation: Dissolve the purified free base (from Module 2) in a minimal amount of Ethanol or Isopropanol .
-
Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.
-
Precipitation: If precipitate does not form immediately, add Diethyl Ether or MTBE until slightly turbid. Cool to 0°C.
Data: Typical Solubility Profile for Piperazine Amide Salts
| Solvent | Free Base Solubility | HCl Salt Solubility |
| Water | Low / Moderate | High |
| Dichloromethane | High | Low |
| Ethanol | High | Moderate (Good for recrystallization) |
| Diethyl Ether | Low | Insoluble (Antisolvent) |
Module 4: Analytical Troubleshooting (HPLC)
The Problem: The product peak tails significantly on HPLC, making integration difficult. Root Cause: The secondary amine interacts with silanol groups on the silica column.
Solution:
-
Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) to the mobile phase.
-
Column Choice: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping).
References
-
Selective Mono-acylation Strategies
-
Purification via Acid-Base Extraction
-
Royal Society of Chemistry.[1] "CDI Mediated Monoacylation of Symmetrical Diamines." (Details the specific brine/acid/base wash protocol for phenyl-piperazine analogs).
-
-
Synthesis of Piperazine Amides
-
Preprints.org. "Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one." (Provides experimental details for activating phenylacetic acid derivatives for piperazine coupling).
-
-
Salt Formation & Solubility
-
Wikipedia. "Piperazine: Chemical Properties and Salts." (General reference for piperazine salt solubility and pKa values).
-
Sources
Technical Support Center: Minimizing Side-Product Formation in Piperazine Acylation Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the acylation of piperazine. This resource is designed to provide in-depth, field-proven insights to help you navigate the complexities of these reactions and minimize the formation of unwanted side-products. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your specific applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding piperazine acylation.
Q1: What is the most common side-product in piperazine acylation and why is it so prevalent?
The most prevalent side-product is the di-acylated piperazine.[1] Piperazine is a symmetric diamine with two secondary amine groups of comparable nucleophilicity.[2] Consequently, both nitrogen atoms are susceptible to reacting with the acylating agent. This often leads to a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting material, which can complicate purification and significantly reduce the yield of the target compound.[1]
Q2: What are the primary strategies to achieve selective mono-acylation?
There are several effective strategies to favor mono-acylation over di-acylation:
-
Use of Protecting Groups: This is a robust and common method involving the protection of one piperazine nitrogen with a removable group, such as a tert-butyloxycarbonyl (Boc) group.[1][3][4] The reaction then proceeds in a multi-step fashion: protection, acylation of the free amine, and subsequent deprotection.[1]
-
In Situ Mono-protonation: A one-pot approach where piperazine is reacted with a single equivalent of an acid to form a mono-salt (e.g., piperazine monohydrochloride).[1][4] The protonated nitrogen becomes significantly less nucleophilic, thereby directing acylation to the non-protonated nitrogen.[1]
-
Stoichiometric Control: Employing a significant excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[1][3][5]
-
Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, which can greatly enhance selectivity for mono-acylation.[1][3]
-
Alternative Acylating Agents: The use of sterically hindered acylating agents or activating agents can also favor mono-acylation.[1] For instance, the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides, prepared in situ, has been shown to be an effective method for preparing mono-acylated derivatives.[6]
Q3: When should I opt for a protecting group strategy versus a direct approach like mono-protonation?
The choice depends on several factors including the scale of the reaction, the nature of the starting materials, and the desired purity of the final product.
-
Protecting Group Strategy: This is often the most reliable method for achieving high selectivity and is well-suited for complex, multi-step syntheses where high purity of the intermediate is critical.[1][3][4] However, it involves additional synthesis and deprotection steps, which can lower the overall yield and increase costs.
-
Direct Approach (Mono-protonation or Stoichiometric Control): These methods are more atom-economical and cost-effective as they are typically one-pot procedures.[1] They are often preferred in large-scale industrial applications where minimizing the number of steps is a priority. However, they may require more careful optimization to achieve high selectivity and might result in more challenging purifications.
Q4: Can N-oxide formation be a significant side-reaction during piperazine acylation?
While less common than di-acylation, N-oxide formation can occur, particularly if oxidizing agents are present or if the reaction conditions are harsh. N-oxides are known metabolites of many tertiary amines.[7][8] The formation of piperazine N-oxides can be influenced by the specific reagents and conditions used. It's important to use an inert atmosphere if the acylating agent or other reagents are sensitive to air and moisture.[9]
Q5: Are there any other less common side-products I should be aware of?
-
Hydrolysis of Acylating Agent: Acylating agents like acyl chlorides and anhydrides are susceptible to hydrolysis.[10][11] It is crucial to use anhydrous solvents and an inert atmosphere to prevent the loss of the acylating agent and the formation of carboxylic acid byproducts.[9]
-
Ring Opening: While not a common side-product of acylation itself, piperazine ring-opening reactions can occur under specific conditions, often involving different types of reagents and catalysts.[12][13] For standard acylation reactions, this is generally not a primary concern.
-
Reactions with Solvent: Some acylating agents may react with nucleophilic solvents. Therefore, the use of inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is recommended.[9][14]
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues encountered during your piperazine acylation experiments.
Problem 1: Low yield of the desired mono-acylated product with significant amounts of di-acylated byproduct.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Stoichiometry | Carefully re-evaluate the molar ratios of your reactants. If direct acylation is being performed, consider increasing the excess of piperazine to the acylating agent (e.g., 3-5 equivalents or more of piperazine).[1][3] This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule. |
| High Reactivity of Acylating Agent | Highly reactive acylating agents like acyl chlorides will readily react with both nitrogens. Consider switching to a less reactive acylating agent, such as an anhydride or an activated ester. Alternatively, control the reactivity by lowering the reaction temperature.[15] |
| Ineffective Mono-protonation | If using the mono-protonation strategy, ensure the correct stoichiometry of the acid is used (1 equivalent). The choice of acid and solvent can also be critical. |
| Slow Addition of Acylating Agent | Adding the acylating agent dropwise to the piperazine solution can help maintain a low concentration of the acylating agent, thus favoring mono-acylation. |
Problem 2: Presence of a significant amount of unreacted piperazine starting material.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Acylating Agent | The acylating agent may have degraded due to hydrolysis. Ensure it is of high purity and handle it under anhydrous conditions.[9] Consider using freshly opened or purified reagents. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[9] If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary. However, be cautious as this could also promote di-acylation.[5] |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Inadequate Mixing | For heterogeneous reactions, ensure vigorous stirring to facilitate contact between all reactants.[3] |
Problem 3: Formation of an unexpected byproduct with a different mass.
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolysis of Acylating Agent | An unexpected mass may correspond to the carboxylic acid formed from the hydrolysis of your acylating agent.[10][11] To prevent this, ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[9] Use anhydrous solvents. |
| N-Oxide Formation | If the reaction was exposed to air for a prolonged period or if oxidizing impurities are present, N-oxide formation is a possibility.[7][8] The mass of the N-oxide will be 16 Da higher than the corresponding amine. Consider degassing your solvent and running the reaction under an inert atmosphere. |
| Reaction with Solvent | If using a potentially reactive solvent, consider switching to a more inert option like DCM, THF, or toluene.[14] |
Problem 4: Difficulty in purifying the mono-acylated product from the di-acylated byproduct and unreacted piperazine.
| Potential Cause | Troubleshooting Steps & Explanation |
| Similar Polarity of Products | Mono- and di-acylated products can sometimes have similar polarities, making chromatographic separation challenging. Optimize your column chromatography conditions (e.g., gradient elution, different solvent systems). |
| Basic Nature of Piperazine Derivatives | The basic nature of the piperazine nitrogen can cause tailing on silica gel chromatography. Consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent. |
| Alternative Purification Strategies | Consider acid-base extraction to separate the basic piperazine derivatives from neutral byproducts. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Section 3: Experimental Protocols & Data
Protocol 1: Selective Mono-acylation of Piperazine using the In Situ Mono-protonation Strategy
This protocol describes a general procedure for the selective mono-acylation of piperazine by forming the mono-hydrochloride salt in situ.
Materials:
-
Piperazine
-
Acylating agent (e.g., acyl chloride or anhydride)
-
Hydrochloric acid (e.g., 1M solution in a suitable solvent)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)[9]
-
Saturated aqueous sodium bicarbonate solution[9]
-
Brine[9]
-
Anhydrous sodium sulfate or magnesium sulfate[9]
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve piperazine (2.0 equivalents) in the anhydrous solvent.
-
Mono-protonation: Cool the solution to 0 °C in an ice bath. Slowly add 1.0 equivalent of hydrochloric acid solution. Stir for 15-30 minutes at 0 °C.
-
Base Addition: Add a non-nucleophilic base (1.1 equivalents) to the reaction mixture.
-
Acylation: Slowly add the acylating agent (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or LC-MS.[9]
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[9]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.[9]
-
Combine the organic layers and wash with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Mono-acylation Strategies
The following table provides a qualitative comparison of the primary strategies for selective mono-acylation of piperazine.
| Strategy | Selectivity | Ease of Use | Scalability | Cost-Effectiveness |
| Protecting Group | Very High | Multi-step | Good | Lower |
| Mono-protonation | High | One-pot | Excellent | High |
| Stoichiometric Control | Moderate to High | One-pot | Excellent | Very High |
| Flow Chemistry | Very High | Requires specialized equipment | Excellent | Moderate |
Section 4: Visualizations
Diagram 1: Reaction Pathways in Piperazine Acylation
This diagram illustrates the competitive formation of mono- and di-acylated products.
Caption: Competing acylation pathways for piperazine.
Diagram 2: Troubleshooting Workflow for Low Mono-acylation Yield
This flowchart provides a logical sequence for diagnosing and resolving low yields in piperazine mono-acylation reactions.
Caption: A decision tree for troubleshooting low yields.
Section 5: Analytical Methods for Side-Product Detection
Accurate monitoring of your reaction is crucial for successful optimization. Here are some common analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of the reaction by observing the consumption of starting materials and the formation of products. A suitable eluent system (e.g., dichloromethane/methanol) can often resolve the starting material, mono-acylated, and di-acylated products.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for both monitoring reaction progress and identifying byproducts. It provides information on the retention time and mass-to-charge ratio of the components in your reaction mixture, allowing for the confident identification of mono- and di-acylated products, as well as other potential side-products like N-oxides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural characterization of the final purified product and can also be used to analyze the composition of crude reaction mixtures.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct content, a validated HPLC method is often required, especially in drug development.[16][17][18] Derivatization may be necessary for compounds lacking a UV chromophore.[17][18]
By understanding the fundamental principles of piperazine reactivity and employing the systematic troubleshooting strategies outlined in this guide, you can effectively minimize side-product formation and achieve higher yields and purity in your acylation reactions.
References
- Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem.
- Mono-acylation of piperazine and homopiperazine via ionic immobilization - CoLab. (2008-08-01).
- Mono-acylation of piperazine and homopiperazine via ionic immobilization - ISC.
- Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride - Benchchem.
- Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem.
- Reactions of Piperazines - Ambeed.com.
- Opportunities and challenges for direct C–H functionalization of piperazines.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19).
- Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016-04-13).
- Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation | ACS Earth and Space Chemistry.
- DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing. (2019-11-08).
- Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines - ResearchGate. (2020-05-05).
- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry.
- managing temperature control in piperazine derivative synthesis. - Benchchem.
- troubleshooting guide for low yield in piperazine cyclization reactions - Benchchem.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013-08-02).
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020-04-21).
- Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives | Request PDF - ResearchGate. (2025-08-10).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020-05-06).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021-12-12).
- Piperazine - Wikipedia.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.
- Selective Para-Vinylation of Cyano-Pyrazine - American Chemical Society. (2026-02-02).
- Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing).
- Acylation of pyridine‐N‐oxides. | Download Scientific Diagram - ResearchGate.
- US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.
- Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives - Organic Chemistry Portal.
- (PDF) Methods for the Catalytic Synthesis of Piperazine - ResearchGate. (2022-09-26).
- Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes - YouTube. (2023-02-06).
- 5.4: Hydrolysis Reactions - Chemistry LibreTexts. (2025-03-18).
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- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. qascf.com [qascf.com]
- 17. jocpr.com [jocpr.com]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Enhancing Bioavailability of Piperazine-Based Drug Candidates
[1]
Status: Active Operator: Senior Application Scientist, Dr. A. Vance Ticket ID: PIP-BIO-2026-OPT
Welcome to the Piperazine Optimization Hub
You have reached the Tier 3 Technical Support specialized in nitrogen-heterocycle pharmacokinetics. This guide addresses the "unholy trinity" of piperazine scaffold failure: pH-dependent solubility crashes , rapid oxidative clearance , and P-glycoprotein (P-gp) efflux .
Below you will find troubleshooting workflows, validated protocols, and mechanistic insights designed to rescue your lead compounds.
Module 1: Solubility & Dissolution Troubleshooting
User Query: "My piperazine analog dissolves well in the stomach (pH 1.2) but precipitates immediately in the simulated intestinal fluid (pH 6.8). How do I fix this 'crash-out' effect?"
Root Cause Analysis
Piperazine is a dibasic scaffold with pKa values typically around 5.3 and 9.7 .
-
At pH 1.2: Both nitrogens are protonated (
), resulting in high solubility. -
At pH 6.8: The molecule loses protons, approaching its neutral, lipophilic free-base form. This leads to rapid precipitation in the small intestine, severely limiting the absorption window.
Solution Strategy: The "Spring and Parachute" Approach
You must engineer a supersaturated state (Spring) and maintain it long enough for absorption (Parachute).
Option A: Salt Selection (The Spring) Do not rely on simple hydrochloride salts; they often cause the "common ion effect" in the stomach. Switch to organic counterions that can buffer the microenvironment of the dissolving particle.
Option B: Amorphous Solid Dispersions (The Parachute) Use polymers to inhibit recrystallization of the free base at intestinal pH.
Protocol 1.1: Piperazine-Specific Salt Screening Workflow
Standard HCl salts often fail due to high hygroscopicity. Use this screen to find a stable, soluble alternative.
-
Stoichiometry Calculation: Target both 1:1 and 1:2 (Drug:Acid) ratios. Piperazine can accept two protons.
-
Solvent Selection: Use Ethanol/Water (90:10) or Isopropanol . Avoid chlorinated solvents which may form solvates.
-
Counterion Library:
-
Group A (High Solubility): Methanesulfonic acid, Isethionic acid.
-
Group B (Stability/Non-hygroscopic): Fumaric acid, Succinic acid, Adipic acid.
-
Group C (Dual-Action):Tartaric acid (often forms stable lattices with piperazines).
-
-
Execution:
-
Dissolve free base in solvent at 50°C.
-
Add acid counterion (pre-dissolved).
-
Cool slowly to 4°C over 12 hours (controlled cooling prevents amorphous precipitation).
-
Critical Step: If oiling out occurs, scratch the vessel with a glass rod or seed with a similar crystal.
-
-
Validation: Measure solubility in FaSSIF (Fasted State Simulated Intestinal Fluid) , not just water.
Data: Impact of Counterion on Piperazine Derivative Solubility
| Counterion | pKa of Acid | Hygroscopicity | FaSSIF Solubility (mg/mL) | Notes |
| Free Base | N/A | Low | 0.02 | Precipitates at pH > 6 |
| Hydrochloride | -7.0 | High | 15.4 | Common ion effect risk |
| Adipate | 4.4, 5.4 | Low | 4.8 | Excellent physical stability |
| Daidzein-Piperazine | N/A (Cocrystal) | Low | 7.3 | 1000-fold increase vs pure drug [1] |
Module 2: Metabolic Stability (CYP450 Defense)
User Query: "We are seeing high intrinsic clearance (
Root Cause Analysis
The piperazine ring is a "metabolic magnet" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
N-Oxidation (+16 Da): Direct oxidation of the secondary or tertiary nitrogen.
- -Carbon Hydroxylation (+16 Da): Oxidation of the carbon adjacent to the nitrogen, leading to ring cleavage (endocyclic) or N-dealkylation (exocyclic).
Troubleshooting Diagram: Metabolic Pathways
The following diagram illustrates the fate of the piperazine ring under CYP450 attack.
Caption: Major metabolic fates of the piperazine scaffold including N-oxidation, bioactivation, and ring cleavage [2][3].[1]
Solution Strategy: Structural Modification
To block the +16 Da spike, you must determine if it is N-oxidation or C-hydroxylation.
-
Diagnostic Experiment: Incubate with FMO inhibitors (e.g., methimazole). If the +16 Da peak persists, it is likely CYP-mediated C-hydroxylation. If it disappears, it is N-oxidation.
-
Chemical Fixes:
-
If N-Oxidation: Reduce basicity by adding an electron-withdrawing group (EWG) like fluorine or a carbonyl (converting to a piperazinone) adjacent to the nitrogen.
-
If C-Hydroxylation: Block the "soft spot" (
-carbon) by adding gem-dimethyl groups or spiro-cycles. This creates steric hindrance preventing the heme iron from accessing the C-H bond [4].
-
Module 3: Permeability & Efflux (P-gp Evasion)
User Query: "Our compound is stable and soluble, but Caco-2 permeability is low (
Root Cause Analysis
Yes. The basic nitrogen atoms in piperazine are prime H-bond acceptors, which are key recognition motifs for P-glycoprotein (P-gp/MDR1) . This results in the drug being pumped back into the gut lumen or failing to cross the Blood-Brain Barrier (BBB).
Troubleshooting Guide: Reducing Efflux Liability
| Strategy | Mechanism | Implementation |
| N-Acylation | Reduces basicity and H-bond donor potential. | Convert secondary amine to amide (e.g., N-acetyl piperazine). Note: May reduce solubility.[2] |
| Steric Shielding | Prevents P-gp binding pocket fit. | Introduce bulky groups (e.g., t-butyl, isopropyl) on the N-substituent. |
| Prodrugs | Temporarily masks the basic nitrogen. | Create a carbamate prodrug that cleaves in plasma. |
| Inhibitor Co-dosing | Blocks P-gp transporter activity.[3] | Co-formulate with excipients like Vitamin E TPGS or Piperine (a known P-gp inhibitor) [5]. |
Protocol 3.1: P-gp Substrate Identification
Don't guess—verify if efflux is the bottleneck.
-
Cell Line: Use polarized Caco-2 or MDCK-MDR1 cells.
-
Assay Conditions:
-
Apical to Basolateral (A->B): Measures absorption.
-
Basolateral to Apical (B->A): Measures efflux.
-
-
Calculation: Efflux Ratio (ER) =
. -
Inhibitor Check: Repeat assay with Verapamil (P-gp inhibitor).
-
Result: If ER drops from >2.0 to ~1.0 with Verapamil, your piperazine is a definitive P-gp substrate.
-
Summary Decision Tree: Optimization Logic
Caption: Logical flow for diagnosing and treating bioavailability failure modes in piperazine candidates.
References
-
Meng, J., et al. (2024).[4][5] "A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability."[4][6] Frontiers in Pharmacology. Link
-
Doss, G. A., et al. (2005).[1] "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Chemical Research in Toxicology. Link
-
Wójcikowski, J., et al. (2004). "The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes." Drug Metabolism and Disposition. Link
-
Bolleddula, J., et al. (2014).[1] "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules." Drug Metabolism Reviews. Link
-
Syed, S. B., et al. (2017). "Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer."[7][8] Scientific Reports. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ori.umkc.edu [ori.umkc.edu]
- 4. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of novel piperazine compounds
The following technical guide is structured as a Medicinal Chemistry Support Center . It addresses the specific toxicity challenges associated with the piperazine scaffold, a privileged but liable structure in drug discovery.
Status: Online | Tier: Senior Application Scientist | Topic: Toxicity Mitigation
Welcome to the Piperazine Optimization Helpdesk. Below you will find troubleshooting guides for the three most common toxicity liabilities associated with piperazine-containing New Chemical Entities (NCEs): hERG inhibition (Cardiotoxicity) , Reactive Metabolite Formation (Idiosyncratic Toxicity) , and Phospholipidosis .
🎫 Ticket #01: Reducing hERG Channel Inhibition
User Query: "My lead piperazine compound shows potent hERG inhibition (
👨🔬 Scientist's Analysis
The piperazine ring is a classic "hERGophore." The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in
🛠️ Troubleshooting Strategy
To detune hERG affinity, we must disrupt the pharmacophore using the "Basicity-Lipophilicity-Rigidity" triad.
1. Attenuate Basicity (Lower
)
The hERG channel prefers the protonated cationic form. Reducing the
-
Tactic A (Electron Withdrawal): Introduce an electron-withdrawing group (EWG) on the piperazine ring or adjacent carbons.
-
Example: Add a carbonyl to form a piperazinone (lactam). This neutralizes one nitrogen completely.
-
Example: Add a Fluorine atom to the
-carbon relative to the amine.
-
-
Tactic B (N-Acylation/Sulfonylation): Convert the basic amine into an amide or sulfonamide. Note: This dramatically alters H-bond donor/acceptor profiles.
2. Reduce Lipophilicity (
)
Lowering
-
Tactic: Introduce polar atoms (Oxygen) into the scaffold.
3. Conformational Constraint
The hERG pore is somewhat flexible but prefers specific conformations.
-
Tactic: Bridge the piperazine ring (e.g., 3,8-diazabicyclo[3.2.1]octane ). Rigidification often incurs an entropic penalty for hERG binding while potentially maintaining on-target affinity if the binding pocket is distinct.
📊 Data Summary: SAR Trends for hERG Reduction
| Modification Strategy | Effect on | Effect on | hERG Impact | Risk |
| Original Piperazine | ~9.0 (High) | Baseline | High Risk | N/A |
| N-Aryl -> N-Pyridyl | Lowers (~1-2 units) | Lowers (~0.5) | Moderate Reduction | May lose |
| Piperazinone (Lactam) | Neutral | Lowers | High Reduction | Loss of H-bond acceptor |
| Minimal change | Increases slightly | Variable | Steric clash with hERG | |
| Zwitterion (Add -COOH) | Changes distribution | Lowers significantly | High Reduction | Permeability (PAMPA) drop |
🎫 Ticket #02: Eliminating Reactive Metabolites (Bioactivation)
User Query: "We are detecting high covalent binding in Human Liver Microsomes (HLM). The mass spec data suggests a +129 Da adduct with Glutathione, but we also suspect 'hard' electrophiles. What is the mechanism?"
👨🔬 Scientist's Analysis
Piperazine rings are "metabolic soft spots." They undergo oxidative bioactivation via Cytochrome P450 (CYP450) enzymes.[3] The two primary toxicity drivers are:
-
Iminium Ion Formation: Two-electron oxidation of the
-carbon leads to a reactive iminium species. This is a "hard" electrophile that preferentially reacts with DNA or lysine residues (and Cyanide in assays), leading to genotoxicity. -
Ring Contraction (Ethylenediamine formation): Oxidative cleavage can open the ring, forming reactive aldehydes or ethylenediamine intermediates that cross-link proteins.
🛠️ Troubleshooting Strategy
1. Block Metabolic Soft Spots (
-Carbon)
The
-
Tactic: Introduce Gem-dimethyl or Spiro-cyclic groups at the
-carbon. This sterically hinders CYP access and removes abstractable hydrogens.-
Ref: Studies on Tepotinib metabolites demonstrated that blocking this site prevents iminium formation [1].
-
2. Trap the "Hard" Electrophiles (Cyanide Assay)
Standard Glutathione (GSH) assays trap "soft" electrophiles (Michael acceptors, quinones). Piperazine-derived iminium ions are "hard" and are better trapped by Potassium Cyanide (KCN) .[4]
-
Action: Run a KCN-trapping assay alongside GSH. If you see +27 Da (CN) adducts, you have an iminium issue.
⚗️ Protocol: Reactive Metabolite Trapping (GSH & KCN)
Standard Operating Procedure for Piperazine Scaffolds
Materials:
-
Test Compound (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL)
-
Trapping Agents: Glutathione (GSH) and Potassium Cyanide (KCN)[5]
-
Cofactor: NADPH regenerating system
Step-by-Step Workflow:
-
Pre-Incubation: Mix HLM (1 mg/mL final), Buffer (pH 7.4), and Trapping Agent (5 mM GSH OR 1 mM KCN) in a 96-well plate. Equilibrate at 37°C for 5 min.
-
Initiation: Add Test Compound (10 µM final). Initiate reaction with NADPH (1 mM).
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Detection:
-
GSH Adducts: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) [2].[6]
-
CN Adducts: Scan for mass shift of +25 Da (substitution of H with CN) or +27 Da (addition).
-
🎫 Ticket #03: Visualizing the Optimization Logic
User Query: "Can you provide a decision tree to guide our medicinal chemists during the design phase?"
👨🔬 Scientist's Analysis
Below is a logic flow for optimizing piperazine toxicity, distinguishing between hERG issues and Metabolic Activation.
Figure 1: Decision matrix for structural optimization of piperazine scaffolds. Blue nodes indicate actionable medicinal chemistry strategies.
🎫 Ticket #04: Phospholipidosis (Lysosomal Accumulation)
User Query: "Our toxicology study showed 'foamy macrophages' in lung tissue. Is this related to the piperazine?"
👨🔬 Scientist's Analysis
Yes. This is Drug-Induced Phospholipidosis (DIPL) .
-
Mechanism: Amphiphilic cationic drugs (CADs) penetrate lysosomes, become protonated (trapped) due to the acidic pH (~4.5), and inhibit phospholipase enzymes. This leads to lipid accumulation.
-
The Piperazine Factor: The basic nitrogen (cationic head) + lipophilic tail is the perfect recipe for DIPL.
🛠️ Troubleshooting Strategy
-
Calculate the ClogP/pKa Vector:
-
If
, risk is high. -
Rule of Thumb: Keep
and .
-
-
Disrupt Amphiphilicity:
-
Increase Polar Surface Area (PSA) to reduce membrane permeability into the lysosome.
-
Reduce the basicity of the piperazine nitrogen (as described in the hERG section) to prevent proton trapping.
-
📚 References
-
Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib. Source: National Institutes of Health (PMC) Link:[Link]
-
Reactive Metabolite Screening: Glutathione Trapping Assays. Source: Sygnature Discovery / Waters Link:[Link] (General protocol validation based on industry standards)
-
Strategies to Reduce hERG K+ Channel Blockade. Source: Journal of Medicinal Chemistry Link:[Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter Link:[Link]
-
Structural Alert/Reactive Metabolite Concept in Medicinal Chemistry. Source: Chemical Research in Toxicology (ACS) Link:[Link]
Sources
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10533A [pubs.rsc.org]
- 5. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 6. waters.com [waters.com]
Technical Support Center: Method Validation for 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Welcome to the technical support center for the analytical method validation of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights into potential challenges and their solutions. Our goal is to equip you with the knowledge to develop and validate a robust and reliable analytical method for this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the development of an analytical method for this compound.
Q1: What is the recommended initial HPLC method for analyzing this compound?
A1: For routine purity assessment, a direct reversed-phase HPLC-UV method is a suitable starting point.[1] Given the compound's structure—a substituted aromatic ketone with a piperazine moiety—a C18 column is a good initial choice. The piperazine group can cause peak tailing, so using a mobile phase with a suitable buffer is crucial.[2]
Here is a recommended starting point for your HPLC method:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 3.0) is recommended to ensure good peak shape and resolution from potential impurities.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ketone chromophore has maximum absorbance, likely around 254 nm. A photodiode array (PDA) detector is beneficial for assessing peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30-35°C to ensure reproducible retention times.[3]
Q2: I am observing significant peak tailing for the main analyte peak. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like those containing a piperazine ring.[2] It often results from secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[2]
Here's a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the piperazine moiety. This keeps the analyte in its protonated form, minimizing secondary interactions.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping neutralizes most of the residual silanol groups.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active sites on the stationary phase.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[2]
-
Column Contamination: A blocked guard or column frit, or contamination at the head of the column, can also cause tailing. Try removing the guard column and, if the problem persists, reverse-flush the analytical column (if the manufacturer's instructions permit).
Q3: How do I establish the specificity of my analytical method?
A3: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4] For this, forced degradation studies are essential.[5][6][7][8]
The International Council for Harmonisation (ICH) guidelines suggest stressing the drug substance under various conditions to generate potential degradation products.[6] These conditions typically include:
-
Acidic and Basic Hydrolysis: Treat the sample with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.[9]
-
Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[9]
-
Thermal Stress: Heat the solid sample (e.g., at 60-80°C).
-
Photolytic Stress: Expose the sample to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] The stressed samples are then analyzed using your developed HPLC method. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks, and the peak purity can be demonstrated using a PDA detector.
Q4: What are the key system suitability test (SST) parameters I need to monitor?
A4: System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[10][11][12] The key parameters to monitor, as recommended by regulatory bodies like the FDA and outlined in the USP, include:[10][13][14]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | To ensure peak symmetry and minimize integration errors.[12][14] |
| Theoretical Plates (N) | > 2000 | To confirm column efficiency.[12] |
| Resolution (Rs) | > 2.0 between the analyte and the closest eluting peak | To ensure adequate separation of peaks.[12][14] |
| Repeatability (%RSD) | ≤ 1.0% for 5 or 6 replicate injections of the standard | To demonstrate the precision of the system.[12] |
These parameters should be monitored throughout the analytical run to ensure continued system performance.[12]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific, complex issues you might encounter during method validation.
Issue 1: Peak Fronting
Symptom: The leading edge of the analyte peak is sloped, resembling a "shark fin" or "sailboat".[15]
dot
Caption: Troubleshooting workflow for peak fronting.
Detailed Explanation and Solutions:
-
Cause 1: Sample Overload. This is the most common cause of peak fronting.[15] When too many analyte molecules are injected, they saturate the stationary phase at the column inlet, causing some molecules to travel faster, leading to a fronting peak.
-
Cause 2: Injection Solvent Mismatch. If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread at the column inlet, causing distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.
-
-
Cause 3: Low Column Temperature. Insufficient temperature can lead to poor mass transfer kinetics, which can manifest as peak fronting, especially in gas chromatography, but can also be a factor in HPLC.[15][16]
-
Solution: Increase the column temperature in small increments (e.g., 5°C) to see if the peak shape improves.[16]
-
-
Cause 4: Column Collapse. A physical change in the column, such as a collapsed bed, can lead to peak fronting. This is less common but can occur with older columns or after sudden pressure shocks.
-
Solution: This is an irreversible problem, and the column will need to be replaced.
-
Issue 2: Inconsistent Retention Times
Symptom: The retention time of the analyte peak shifts between injections or across different analytical runs.
dot
Caption: Troubleshooting workflow for inconsistent retention times.
Detailed Explanation and Solutions:
-
Cause 1: Changes in Mobile Phase Composition. This is a frequent cause of retention time drift.[17] Evaporation of the more volatile solvent component in a mixed mobile phase, or degradation of mobile phase additives, can alter the elution strength.
-
Cause 2: Unstable Flow Rate. Fluctuations in the flow rate will directly impact retention times.[17] This can be due to air bubbles in the pump, worn pump seals, or malfunctioning check valves.
-
Solution: Purge the pump to remove any air bubbles.[17] If the problem persists, inspect the pump seals and check valves for wear and replace them if necessary.
-
-
Cause 3: Poor Temperature Control. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Inconsistent column temperature will lead to retention time shifts.[16]
-
Solution: Use a thermostatted column compartment and ensure it is functioning correctly.[16] Allow sufficient time for the column to reach thermal equilibrium before starting an analysis.
-
-
Cause 4: Insufficient Column Equilibration. When changing mobile phases or running a gradient method, the column needs to be fully equilibrated with the initial mobile phase conditions before the next injection.
-
Solution: Increase the column equilibration time between runs.[16] A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.
-
Issue 3: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in blank injections.
Detailed Explanation and Solutions:
-
Cause 1: Carryover from Previous Injections. This is a common source of ghost peaks, where residual sample from a previous injection is introduced into the current run.
-
Solution: Optimize the needle wash/rinse procedure in the autosampler. Use a strong solvent in the wash solution. Running blank injections after a high-concentration sample can confirm if carryover is the issue.[2]
-
-
Cause 2: Contaminated Mobile Phase or Solvents. Impurities in the solvents used for the mobile phase or sample preparation can appear as ghost peaks.
-
Cause 3: Column Bleed. Degradation of the stationary phase can release compounds that are detected, especially in gradient elution.
-
Solution: Ensure the mobile phase pH is within the stable range for the column. If column bleed is suspected, it may be necessary to replace the column.
-
Section 3: Experimental Protocols
This section provides step-by-step protocols for key validation experiments, grounded in ICH Q2(R1) guidelines.[20][21][22]
Protocol 1: Linearity and Range
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a Stock Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a suitable diluent to obtain a stock solution of known concentration.
-
Prepare Calibration Standards: Prepare at least five calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), the y-intercept, and the slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Protocol 2: Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Analysis: Analyze each spiked sample in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Protocol 3: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
Acceptance Criteria:
-
%RSD: ≤ 2.0%
References
- Development of forced degradation and stability indic
- A practical guide to forced degradation and stability studies for drug substances.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development - apicule.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, a Hypothesized PI3Kα Inhibitor
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Novel piperazine derivatives are continuously explored for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][4] This guide focuses on a specific novel compound, 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (herein referred to as "Compound-M"), and provides a comprehensive framework for validating its hypothesized mechanism of action as a selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[5][6][7] Hyperactivation of this pathway, often due to activating mutations in the PIK3CA gene encoding the p110α subunit, is a common driver in many human cancers.[1][8] Consequently, targeting PI3Kα is a validated and promising strategy in oncology.[9][10] This guide will compare Compound-M to established PI3K inhibitors, providing detailed experimental protocols to rigorously test its potency, selectivity, and cellular effects, thereby offering a blueprint for its preclinical validation.
Comparative Framework: Compound-M vs. Established Alternatives
To rigorously assess the mechanism of action of Compound-M, its performance must be benchmarked against well-characterized inhibitors with distinct selectivity profiles.
-
Compound-M (Hypothesized): A novel, selective inhibitor of the p110α isoform of PI3K. Its selectivity and potency are under investigation.
-
Alpelisib (Piqray): An FDA-approved selective inhibitor of the PI3K p110α isoform, serving as the primary benchmark for isoform-specific activity.[8][11][12]
-
Taselisib (GDC-0032): A potent inhibitor with high selectivity for the p110α, p110δ, and p110γ isoforms over the p110β isoform.[13] Taselisib is also noted for its unique dual mechanism, which includes inducing the degradation of mutant p110α protein.[14][15][16][17]
This selection allows for a multi-dimensional comparison, evaluating Compound-M not only for its on-target potency against PI3Kα (vs. Alpelisib) but also for its broader selectivity across Class I PI3K isoforms (vs. Taselisib).
Experimental Validation Workflow
A sequential, multi-tiered approach is essential to build a compelling case for a specific mechanism of action. The workflow is designed to move from direct biochemical assays to more complex cellular and functional readouts.
Caption: Experimental workflow for validating the MOA of Compound-M.
Part 1: Biochemical Validation - Direct Target Engagement
The initial and most critical step is to determine if Compound-M directly interacts with and inhibits its putative target, PI3Kα, and to quantify its selectivity against other PI3K isoforms.
Protocol 1: In Vitro PI3K Isoform Kinase Assay
This assay measures the enzymatic activity of purified PI3K isoforms and the ability of inhibitor compounds to block this activity. A common method is a fluorescence polarization (FP) assay.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-M, Alpelisib, and Taselisib against recombinant human PI3Kα, β, δ, and γ.
Methodology:
-
Reagents: Purified recombinant human PI3Kα/p85α, PI3Kβ/p85α, PI3Kδ/p85α, and PI3Kγ; PIP2 (substrate); ATP; fluorescently-labeled PIP3 (tracer); GRP-1 PH domain protein (detector).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Compound-M, Alpelisib, and Taselisib in 100% DMSO, starting at a 1000X final concentration.
-
Assay Plate Setup: In a 384-well plate, add kinase buffer, followed by the diluted compounds (final DMSO concentration ≤ 1%). Add the respective PI3K isoform enzyme to each well.
-
Kinase Reaction: Initiate the reaction by adding a mixture of PIP2 substrate and ATP. Incubate for 60 minutes at room temperature.
-
Detection: Terminate the reaction and add the detection mix containing the fluorescent PIP3 tracer and GRP-1 detector protein. Incubate for 30 minutes.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader. The signal decreases as the amount of enzyme-produced PIP3 displaces the tracer from the detector protein.
-
Data Analysis: Convert FP values to percent inhibition relative to no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine IC50 values.
Comparative Data Summary (Hypothetical)
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (β/α) |
| Compound-M | 1.5 | 1,250 | 25 | 45 | ~833x |
| Alpelisib | 1.8 | 1,155 | 290 | 250 | ~642x |
| Taselisib | 0.29 | >1,000 | 0.12 | 0.97 | >3400x |
Interpretation: The hypothetical data suggest that Compound-M is a highly potent inhibitor of PI3Kα, with potency comparable to Alpelisib. Crucially, it demonstrates strong selectivity against the PI3Kβ isoform, a key feature for minimizing certain toxicities. Its activity against δ and γ isoforms is more pronounced than Alpelisib but less so than the pan-active Taselisib.
Part 2: Cellular Validation - Pathway Inhibition and Target Modulation
After confirming direct biochemical inhibition, the next step is to verify that Compound-M engages its target in a cellular context and modulates the downstream signaling pathway.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by Compound-M.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol assesses the phosphorylation status of key proteins downstream of PI3K, providing a direct measure of pathway inhibition in cells.
Objective: To measure the dose-dependent inhibition of AKT phosphorylation (a direct downstream target of PI3K) and S6 ribosomal protein phosphorylation (a downstream target of mTORC1) in a PIK3CA-mutant cancer cell line (e.g., MCF-7, T-47D).
Methodology:
-
Cell Culture: Plate PIK3CA-mutant breast cancer cells and allow them to adhere overnight.
-
Serum Starvation: Replace media with low-serum (e.g., 0.5% FBS) media for 16-24 hours to reduce basal pathway activity.
-
Compound Treatment: Treat cells with a serial dilution of Compound-M, Alpelisib, or Taselisib for 2 hours. Include a DMSO vehicle control.
-
Growth Factor Stimulation: Stimulate the pathway by adding a growth factor like insulin or IGF-1 for 15-20 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, and anti-β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Comparative Data Summary (Hypothetical)
| Compound | p-AKT (Ser473) IC50 (nM) | p-S6 (Ser235/236) IC50 (nM) |
| Compound-M | 15 | 20 |
| Alpelisib | 18 | 25 |
| Taselisib | 5 | 8 |
Interpretation: This data would confirm that Compound-M effectively suppresses PI3K signaling in a cellular environment at nanomolar concentrations, leading to reduced activation of downstream effectors. The cellular potency tracks well with the biochemical potency, strengthening the mechanistic linkage.
Part 3: Functional Validation - Cellular Phenotype
The final validation step is to demonstrate that the observed biochemical and cellular activities translate into a meaningful anti-proliferative or pro-apoptotic effect in cancer cells dependent on PI3K signaling.
Protocol 3: Cell Viability Assay
This assay measures the number of viable cells after a prolonged incubation with the inhibitor compounds.
Objective: To determine the half-maximal effective concentration (EC50) for growth inhibition in a panel of cancer cell lines, including those with PIK3CA mutations and those that are wild-type.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point serial dilution of Compound-M, Alpelisib, and Taselisib.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or a resazurin-based reagent like PrestoBlue™).
-
Data Acquisition: Read luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and calculate EC50 values using a non-linear regression curve fit.
Comparative Data Summary (Hypothetical)
| Compound | MCF-7 (PIK3CA mut) EC50 (nM) | MDA-MB-231 (PIK3CA wt) EC50 (nM) |
| Compound-M | 55 | >5,000 |
| Alpelisib | 60 | >5,000 |
| Taselisib | 20 | >2,000 |
Interpretation: The potent inhibition of viability specifically in the PIK3CA-mutant cell line, with minimal effect on the wild-type line, provides strong functional evidence that Compound-M's anti-proliferative effect is driven by its inhibition of the mutated PI3Kα oncoprotein.
Conclusion
This guide outlines a rigorous, multi-step process for validating the hypothesized mechanism of action of this compound (Compound-M) as a selective PI3Kα inhibitor. By integrating direct biochemical assays, cellular pathway analysis, and functional viability readouts, researchers can build a robust data package. The comparative framework, using Alpelisib and Taselisib as benchmarks, provides essential context for evaluating the compound's potency, selectivity, and potential for a unique therapeutic profile. The successful execution of these experiments would provide strong evidence supporting the continued development of Compound-M as a targeted anticancer agent.
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A Head-to-Head Comparison of Synthetic Routes to Piperazine Ethanones: A Guide for Researchers
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed head-to-head comparison of the primary synthetic routes to piperazine ethanones. This publication provides an in-depth analysis of N-acylation, reductive amination, and the classical condensation of ethylenediamine and ethyl acetoacetate, alongside modern microwave-assisted approaches. The guide includes detailed experimental protocols, comparative data, and discussions on scalability, cost, safety, and environmental impact.
Piperazine ethanone, and its derivatives, are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The efficient and selective synthesis of these compounds is a critical consideration in drug discovery and development. This guide provides a comparative analysis of the most common synthetic strategies, offering insights to aid researchers in selecting the optimal route for their specific needs.
At a Glance: A Comparative Overview of Synthetic Routes
| Synthetic Route | Key Features | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| 1. N-Acylation of Piperazine | Direct reaction with an acetylating agent. | High to Excellent | Short (minutes to a few hours) | High yield, fast, simple procedure.[1] | Use of hazardous reagents (acetyl chloride), potential for di-acylation. |
| 2. Reductive Amination | Multi-step process involving a protected piperazine. | Good to High | Moderate (several hours to a day) | Milder conditions, good for sensitive substrates.[2] | Longer reaction time, requires protecting groups. |
| 3. Ethylenediamine & Ethyl Acetoacetate Condensation | Classical, multi-step synthesis. | Moderate | Long | Utilizes readily available starting materials. | Lower yields, multiple steps, potential for side products. |
| 4. Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | High to Excellent | Very Short (minutes) | Drastically reduced reaction times, often improved yields.[3] | Requires specialized equipment, scalability can be a challenge.[4][5][6] |
N-Acylation of Piperazine: The Direct and Rapid Approach
The N-acylation of piperazine is a widely employed and straightforward method for the synthesis of piperazine ethanones.[1] This reaction involves the direct treatment of piperazine with an acetylating agent, most commonly acetyl chloride or acetic anhydride.
Causality Behind Experimental Choices
The choice between acetyl chloride and acetic anhydride is a critical consideration. Acetyl chloride is highly reactive, leading to very fast reaction times, but it is also highly corrosive, moisture-sensitive, and produces hydrochloric acid as a byproduct, which necessitates the use of a base to neutralize.[1][7][8][9][10][11] Acetic anhydride is less reactive, allowing for more controlled reactions, and produces acetic acid as a byproduct, which is less corrosive.[7] However, reactions with acetic anhydride may require heating or a catalyst to proceed at a reasonable rate. For large-scale synthesis, the cost and handling of these reagents are also important factors to consider.[7]
Figure 1: General workflow for the N-acylation of piperazine.
Detailed Experimental Protocol: N-Acylation with Acetyl Chloride
Materials:
-
Piperazine
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(piperazin-1-yl)ethanone.[1]
Reductive Amination: A Milder, Multi-Step Alternative
Reductive amination offers a less direct but often milder route to N-substituted piperazines, including piperazine ethanones.[2] This method typically involves the reaction of a mono-protected piperazine (e.g., N-Boc-piperazine) with an aldehyde or ketone, followed by in situ reduction of the resulting iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[12][13][14][15]
Causality Behind Experimental Choices
The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent di-substitution and control the regioselectivity of the reaction. The choice of the reducing agent is also critical. Sodium triacetoxyborohydride is favored over more reactive hydrides like sodium borohydride because it is less likely to reduce the starting carbonyl compound and is stable under the mildly acidic conditions often used to promote iminium ion formation.
Figure 2: Workflow for the synthesis of piperazine ethanone via reductive amination.
Detailed Experimental Protocol: Reductive Amination of N-Boc-Piperazine
Materials:
-
N-Boc-piperazine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-Boc-piperazine (1.0 equivalent) and acetaldehyde (1.2 equivalents) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-1-(piperazin-1-yl)ethanone by column chromatography.
-
For the deprotection step, dissolve the purified N-Boc protected intermediate in DCM and add an excess of trifluoroacetic acid.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with DCM to obtain the final product.
Classical Condensation of Ethylenediamine and Ethyl Acetoacetate
A more traditional, though less commonly utilized, approach involves the condensation of ethylenediamine with ethyl acetoacetate. This multi-step synthesis proceeds through the formation of a diazepinone intermediate, which can then be further transformed into a piperazine derivative. While this route uses readily available and inexpensive starting materials, it often suffers from lower overall yields and requires more rigorous purification steps.
Due to the limited availability of a standardized, high-yield protocol for the direct synthesis of 1-(piperazin-1-yl)ethanone via this route in the current literature, a detailed experimental protocol is not provided here. Researchers interested in this classical approach are encouraged to consult specialized organic synthesis literature.
Microwave-Assisted Synthesis: The Green and Ultrafast Route
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of piperazine derivatives.[3] The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields and product purity.[3]
Causality Behind Experimental Choices
Microwave heating is a result of the interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating methods. The choice of solvent is crucial in MAOS, as polar solvents absorb microwave energy more effectively. Solvent-free conditions are also often possible, aligning with the principles of green chemistry.
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A Comparative Guide to the In-Vivo Validation of Novel Piperazine Compounds for Anxiolytic Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of novel piperazine compounds as potential anxiolytics. We will move beyond rote protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation. This document emphasizes the comparison of these novel agents against established anxiolytics, grounded in their mechanisms of action and performance in validated behavioral paradigms.
The Therapeutic Promise of Piperazine Compounds in Anxiety Disorders
Anxiety disorders represent a significant global health challenge, necessitating the development of new therapeutics with improved efficacy and side-effect profiles.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents.[2][3] Many piperazine derivatives exhibit a multi-target engagement strategy, often interacting with serotonergic and dopaminergic systems that are critically involved in the regulation of mood and emotion.[2][4]
Unlike classic benzodiazepines, which potentiate GABAergic inhibition and are associated with sedation and dependence, many novel piperazine compounds, like the archetypal anxiolytic buspirone, offer a different mechanistic approach.[5][6][7] This distinction underpins the drive to discover new chemical entities within this class that may provide anxiolysis without the undesirable effects of older medications.[1][8]
Mechanism of Action: The Serotonin-Dopamine Interface
The anxiolytic effects of many piperazine compounds are primarily mediated through their interaction with serotonin (5-HT) and dopamine (D) receptors.[7][9] A nuanced understanding of this pharmacology is crucial for interpreting behavioral data.
-
Serotonin 5-HT1A Receptors: These are key targets.[10] 5-HT1A receptors function as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic receptors in cortical and limbic regions.[5][11]
-
Presynaptic Agonism: Activation of these autoreceptors reduces the firing rate of serotonin neurons, decreasing serotonin release. This is believed to be a primary contributor to the anxiolytic effect.[11][12]
-
Postsynaptic Partial Agonism: In regions like the hippocampus and amygdala, partial agonism at postsynaptic 5-HT1A receptors helps modulate neuronal activity, contributing to the overall therapeutic effect.[5][13]
-
-
Dopamine D2 Receptors: Many piperazine anxiolytics also act as antagonists or partial agonists at D2 receptors.[9][14] While high D2 blockade is associated with antipsychotic effects, weaker antagonism can contribute to anxiolysis, potentially by modulating dopamine signaling in the mesolimbic pathway.[15][16][17]
This dual-receptor interaction allows for a fine-tuning of two critical neurotransmitter systems, offering a distinct advantage over compounds with a single mechanism of action.[6]
Comparative In-Vivo Validation: A Multi-Assay Approach
No single behavioral test can fully recapitulate the complexity of human anxiety. Therefore, a battery of tests is essential to build a comprehensive profile of a novel compound's anxiolytic potential and to rule out confounding factors like sedation.[18][19] The workflow involves careful acclimatization, blinded administration of the compound and controls, and sequential testing in paradigms that range from least to most stressful.[19]
Key Behavioral Assays: Protocols and Rationale
The following protocols are standardized for mice but can be adapted for rats with proportionally larger apparatus.[20][21] The core principle behind these assays is the conflict between the rodent's innate drive to explore a novel environment and its aversion to open, brightly lit, or elevated spaces.[21][22][23]
-
Objective: To assess both general locomotor activity and anxiety-like behavior.[24][25] This test is critical and should be performed first, as a compound that reduces movement could give a false positive for anxiolysis in other tests (i.e., the animal is not exploring because it is sedated, not because it is anxious).[22]
-
Apparatus: A square or circular arena (e.g., 40-50 cm x 40-50 cm for mice) with opaque walls to prevent external distractions. The arena is typically divided into a central zone and a peripheral zone by software.[26][27]
-
Step-by-Step Methodology:
-
Preparation: Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.[24] Ensure diffuse, even lighting (e.g., 30-100 lux).[27]
-
Placement: Gently place the mouse in the center of the arena.[28]
-
Recording: Allow the animal to explore undisturbed for 5-15 minutes, recording its movement via an overhead video camera linked to tracking software.[24][26][28]
-
Data Analysis:
-
Anxiety Metrics: Time spent in the center zone, latency to enter the center, and number of entries into the center. Anxiolytic compounds increase these values.[24][25]
-
Locomotion Metric: Total distance traveled. This value should not be significantly different from the vehicle control group to confirm a specific anxiolytic effect.
-
-
-
Objective: To assess anxiety by measuring the animal's preference for a dark, enclosed space over a brightly illuminated one.[29][30]
-
Apparatus: A two-compartment box with a smaller, dark compartment (approx. 1/3 of the box) and a larger, brightly lit compartment (approx. 2/3). A small opening connects the two.[30][31]
-
Step-by-Step Methodology:
-
Preparation: Ensure the apparatus is clean. The bright compartment should be well-illuminated (e.g., >400 lux) while the dark compartment remains unlit.
-
Placement: Place the mouse in the center of the lit compartment, facing away from the opening to the dark side.[28]
-
Recording: Allow the animal to freely explore for 5-10 minutes, recording its behavior.[29]
-
Data Analysis:
-
-
Objective: Considered a gold standard for assessing anxiety-like behavior in rodents.[19][20][33] It leverages the conflict between exploration and the fear of height and open spaces.[21][34]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-55 cm). It consists of two opposing "open" arms and two opposing "closed" arms with high walls.[21][35]
-
Step-by-Step Methodology:
-
Preparation: Clean the maze thoroughly between animals.[36] The testing room should be quiet with consistent, moderate lighting.
-
Placement: Gently place the mouse on the central platform, facing one of the closed arms.[35]
-
Recording: Allow the animal to explore the maze for 5 minutes.[20][34][36] Record the session with video tracking software.
-
Data Analysis:
-
Primary Anxiety Metrics: Percentage of time spent in the open arms and the percentage of entries into the open arms (relative to total arm entries). Anxiolytic compounds significantly increase these parameters.[34][35]
-
Locomotion Metric: Total number of arm entries can be used as a measure of general activity.
-
-
Data Interpretation and Comparative Analysis
The ultimate goal is to determine if a novel piperazine compound (NPC) shows a superior or more desirable profile compared to existing treatments. The data should be summarized for clear comparison.
Table 1: Comparative Performance of Anxiolytic Compounds in In-Vivo Assays
| Compound Class | Example Agent | Primary Mechanism of Action | EPM (% Time in Open Arms) | OFT (Center Time) | LDB (Time in Light Box) | Sedation/Motor Impairment |
| Benzodiazepine | Diazepam | Positive Allosteric Modulator of GABA-A Receptor | +++ (Strong Increase)[37] | ++ (Moderate Increase) | +++ (Strong Increase)[32][38] | High (at higher anxiolytic doses)[38] |
| Azapirone | Buspirone | 5-HT1A Partial Agonist / D2 Antagonist[5][9] | ++ (Moderate Increase)[1] | + (Modest Increase) | ++ (Moderate Increase) | Low / None [6][7] |
| Novel Piperazine | Compound 'X' | e.g., 5-HT1A Agonist / 5-HT2A Antagonist | Experimental Data | Experimental Data | Experimental Data | To Be Determined |
Rating Scale: + (Modest Effect), ++ (Moderate Effect), +++ (Strong Effect)
Causality and Trustworthiness in Interpretation:
-
A true anxiolytic effect is demonstrated when a compound increases exploration of the aversive zones (open arms, center field, light box) without significantly decreasing total locomotor activity (total distance in OFT, total arm entries in EPM).[22]
-
If a compound increases open-arm time in the EPM but drastically reduces total distance traveled in the OFT, the EPM result is likely a false positive due to sedation. The animal isn't less anxious; it's simply less mobile.
-
Comparing the dose-response curves for anxiolytic effects versus sedative effects is crucial for determining the therapeutic window of a novel compound.
Conclusion and Future Directions
The in-vivo validation of novel piperazine compounds requires a rigorous, multi-faceted approach. By employing a battery of validated behavioral assays and carefully considering the underlying neuropharmacology, researchers can build a strong preclinical data package. The ideal novel piperazine anxiolytic would demonstrate efficacy comparable to or greater than benchmark compounds like buspirone, while maintaining a low side-effect profile, particularly the absence of sedation and dependence associated with benzodiazepines.[6] Future studies should also investigate the potential antidepressant effects of these compounds, as anxiety and depression are often comorbid and share overlapping neurobiological substrates.[10][39]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe decommissioning. This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.
Section 1: Hazard Identification and Risk Assessment
The piperazine core is well-characterized and known for significant health hazards. Piperazine and its derivatives are often corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Furthermore, they are recognized as potent respiratory and skin sensitizers, meaning repeated exposure can lead to allergic reactions.[3][4][5] Several piperazine compounds are also suspected of causing reproductive harm.[3][4]
Based on this analysis, researchers must handle this compound with the assumption that it presents multiple hazards.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Potential Effect | Rationale / Supporting Source |
| Skin Corrosion / Irritation | Causes severe skin burns and irritation. | The piperazine moiety is classified as corrosive.[1][2][3] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage. | Piperazine derivatives are known eye hazards.[1][2][3] |
| Sensitization (Respiratory & Skin) | May cause allergy, asthma-like symptoms, or skin rashes upon exposure. | Piperazine is a known sensitizer.[3][4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Piperazine is classified as harmful if swallowed.[1][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | This is a hazard associated with the parent piperazine compound.[3][4] |
Trustworthiness Mandate: This hazard assessment is predictive. It is imperative to consult the manufacturer-provided SDS for this specific compound. If an SDS is unavailable, the compound must be treated as hazardous, embodying the precautionary principle central to laboratory safety.
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the inferred hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of as hazardous waste.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] For operations with a higher risk of splashing, such as bulk transfers, a full-face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure clothing covers all exposed skin.[6]
-
Respiratory Protection: All handling of this compound in its solid or powdered form should occur within a certified chemical fume hood to prevent inhalation of dust.[7][8] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[4][7]
Section 3: Spill Management
Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.
Minor Spill (Solid, within a fume hood):
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, gently sweep the solid material using a brush and scoop. Avoid actions that create dust.[6]
-
Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All cleanup materials (wipes, gloves) must be disposed of as hazardous waste.
Major Spill (Outside of a fume hood):
-
Alert all personnel in the immediate area and evacuate.[7]
-
Restrict access to the spill area.
-
If the material is volatile or dusty, and if safe to do so, increase ventilation by opening a window (if available and appropriate) and ensure fume hoods are running.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.[7]
-
Do not attempt to clean up a major spill without authorization and specialized training from EHS professionals.
Section 4: Step-by-Step Disposal Protocol
The disposal of this compound must follow federal and local regulations for hazardous waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]
Step 1: Waste Characterization Classify the waste. Based on its structure, this compound is a non-halogenated organic solid . Any solutions or materials contaminated with it must be treated under the same waste category.
Step 2: Waste Collection and Segregation
-
Primary Container: Use a dedicated, chemically compatible container for the waste. This can be the original manufacturer's bottle or a designated hazardous waste container provided by your institution's EHS department.[12] The container must be in good condition with a secure, leak-proof lid.[12]
-
Segregation is Key: Do not mix this waste with other waste streams, especially incompatible ones like strong oxidizing agents or acids.[4][12] Incompatible mixtures can lead to dangerous reactions.
-
Contaminated Materials: All items that have come into direct contact with the compound, such as weigh boats, pipette tips, gloves, and absorbent pads, must be collected as solid hazardous waste in a separate, clearly labeled bag or container.
Step 3: Labeling Proper labeling is a critical compliance point. Your institution's EHS department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Corrosive," "Sensitizer," "Toxic").
-
The accumulation start date (the date the first drop of waste entered the container).[13]
-
The name of the principal investigator and the laboratory location.
Step 4: Storage (Satellite Accumulation)
-
Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the lab personnel.[13][14]
-
Keep the container closed at all times except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons, though institutional limits may be lower).[13]
Step 5: Requesting Disposal Once the waste container is nearly full (no more than 3/4 full to allow for expansion) or reaches your institution's time limit for accumulation (e.g., 6 or 12 months), submit a request for pickup through your EHS department.[13][14] Do not allow unknown or expired chemicals to accumulate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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- Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
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- Environmental Marketing Services. (2024, January 2). Laboratory Chemical Disposal.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- Occupational Safety and Health Administration. Hazardous Waste - Standards.
- s d fine-chem limited. Piperazine Anhydrous Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
- Occupational Safety and Health Administration. Hazardous Waste - Overview.
- University of Texas at Austin Environmental Health & Safety. Chemical Waste Guidelines.
- New Jersey Department of Health. Hazard Substance Fact Sheet: Piperazine.
- Fisher Scientific. (2023, September 25). 2-Methylpiperazine Safety Data Sheet.
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- Cayman Chemical. (2025, November 19). Piperazine Safety Data Sheet.
- Cole-Parmer. 2-Methyl-1-(3-methylphenyl)piperazine Material Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
